5-Cyclopropyl-1,3,4-thiadiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLUMBXGKFNNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352040 | |
| Record name | 5-cyclopropyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57235-50-4 | |
| Record name | 5-cyclopropyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57235-50-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 5-cyclopropyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of the synthesis and characterization of the heterocyclic compound 5-cyclopropyl-1,3,4-thiadiazol-2-amine. This molecule is of interest to researchers in medicinal chemistry and agrochemistry due to the prevalence of the 1,3,4-thiadiazole scaffold in a variety of biologically active compounds. This guide presents a plausible synthetic route, comprehensive characterization data, and an exploration of its potential biological mechanism of action.
Introduction
The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery and development, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a cyclopropyl moiety can further enhance the biological activity and metabolic stability of these compounds. This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic or agrochemical applications.
Synthesis
The synthesis of this compound can be achieved through the acid-catalyzed cyclization of cyclopropanecarboxylic acid and thiosemicarbazide. This one-pot reaction is a common and efficient method for the preparation of 2-amino-5-substituted-1,3,4-thiadiazoles.
Proposed Synthetic Scheme
The reaction proceeds via the formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of analogous compounds.
Materials:
-
Cyclopropanecarboxylic acid
-
Thiosemicarbazide
-
Polyphosphoric acid (PPA)
-
Water
-
Ammonium hydroxide (concentrated)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, combine cyclopropanecarboxylic acid (1.0 eq) and thiosemicarbazide (1.0 eq).
-
Carefully add polyphosphoric acid (10-15 eq by weight) to the mixture with efficient stirring.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH reaches 7-8.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic and analytical techniques. The following tables summarize the expected characterization data.
Physical and Analytical Data
| Property | Value |
| Molecular Formula | C₅H₇N₃S |
| Molecular Weight | 141.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available (predicted >150 °C) |
| Solubility | Soluble in DMSO, partially in hot ethanol |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | s | 2H | -NH₂ |
| ~2.10 | m | 1H | -CH (cyclopropyl) |
| ~1.00 | m | 2H | -CH₂ (cyclopropyl) |
| ~0.80 | m | 2H | -CH₂ (cyclopropyl) |
3.2.2. ¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C2 (Thiadiazole ring) |
| ~155 | C5 (Thiadiazole ring) |
| ~10 | -CH (cyclopropyl) |
| ~8 | -CH₂ (cyclopropyl) |
3.2.3. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3100 | N-H stretching (amine) |
| 3080-3000 | C-H stretching (cyclopropyl) |
| ~1620 | N-H bending (amine) |
| ~1550 | C=N stretching |
| ~1050 | C-S stretching |
3.2.4. Mass Spectrometry
| m/z | Assignment |
| 141.035 | [M]⁺ (Calculated Exact Mass) |
| Plausible Fragments | Loss of NH₂, Cyclopropyl group |
Potential Biological Activity and Mechanism of Action
Derivatives of 1,3,4-thiadiazole are known to possess herbicidal properties, often by inhibiting photosynthesis.[1] The primary target for many of these herbicides is the D1 protein in Photosystem II (PSII) of the photosynthetic electron transport chain.[2]
Proposed Mechanism of Action: Inhibition of Photosystem II
The proposed mechanism involves the binding of the thiadiazole derivative to the QB binding site on the D1 protein, which blocks the binding of plastoquinone (PQ). This interruption of the electron flow from QA to QB halts the production of ATP and NADPH, which are essential for carbon fixation. The blockage of electron transport also leads to the formation of reactive oxygen species, causing rapid cellular damage and ultimately leading to plant death.[3][4]
Caption: Proposed mechanism of action via inhibition of Photosystem II.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in the development of new bioactive molecules. This technical guide provides a comprehensive, albeit hypothetical, framework for its synthesis and characterization, based on established chemical principles and data from closely related structures. The proposed herbicidal mechanism of action highlights a key area for future biological evaluation of this and related compounds. Further research is warranted to explore the full potential of this promising scaffold.
References
- 1. A mode of selective action of thiadiazolyl urea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 3. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 4. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
An In-depth Technical Guide to the Chemical Properties of 5-cyclopropyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 5-cyclopropyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical characteristics, synthesis, and analytical methods, as well as its role as a scaffold for developing targeted therapeutics, particularly inhibitors of Bloom helicase.
Core Chemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃S | |
| Molecular Weight | 141.19 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| Boiling Point | 310.8 °C at 760 mmHg | [3] |
| Predicted pKa | 3.5 (most basic) | Predicted |
| Predicted logP | 0.85 | Predicted |
| Predicted Aqueous Solubility (logS) | -1.5 mol/L | Predicted |
Predictions were generated using publicly available cheminformatics software.
Synthesis and Characterization
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established process in organic chemistry. The most common and direct route involves the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of analogous 2-amino-5-substituted-1,3,4-thiadiazoles.
Materials:
-
Cyclopropanecarboxylic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add equimolar amounts of cyclopropanecarboxylic acid and thiosemicarbazide.
-
Slowly add an excess of phosphorus oxychloride or a catalytic amount of concentrated sulfuric acid to the mixture under cooling.
-
Heat the reaction mixture to reflux for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.
Diagram 1: Synthesis Workflow
Caption: Synthetic route to this compound.
Analytical Characterization
The structure and purity of the synthesized compound can be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (multiplets in the upfield region) and the amine protons (a broad singlet).
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the cyclopropyl carbons and the two distinct carbons of the thiadiazole ring.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid, is a common starting point for the analysis of such polar compounds.
Biological Activity and Signaling Pathways
Derivatives of 2-amino-1,3,4-thiadiazoles are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects. Notably, derivatives of this compound have been investigated as inhibitors of Bloom helicase (BLM), a key enzyme in the DNA damage repair pathway.
Bloom helicase plays a crucial role in maintaining genomic stability through its function in the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). BLM is involved in the processing of recombination intermediates and can both promote and suppress recombination to ensure the fidelity of DNA repair. Inhibition of BLM can lead to synthetic lethality in cancer cells with defects in other DNA repair pathways, making it an attractive target for cancer therapy.
Diagram 2: Bloom Helicase in Homologous Recombination
Caption: Role of Bloom Helicase in DNA Double-Strand Break Repair.
This guide provides a foundational understanding of this compound for researchers. The provided protocols and data serve as a starting point for further investigation into the synthesis of novel derivatives and the exploration of their therapeutic potential.
References
Spectroscopic Profile of 5-cyclopropyl-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 5-cyclopropyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes key spectroscopic data, details experimental protocols, and presents visual workflows to facilitate a deeper understanding of its structural characterization.
Chemical Structure and Properties
This compound is a small molecule featuring a central 1,3,4-thiadiazole ring, substituted with a cyclopropyl group at the 5-position and an amine group at the 2-position.
Molecular Formula: C₅H₇N₃S Molecular Weight: 141.19 g/mol
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.12 | Singlet | - | 2H | NH₂ |
| 2.32 | Quintet | 8.0 | 1H | Cyclopropyl CH |
| 1.13 - 0.74 | Multiplet | - | 4H | Cyclopropyl CH₂ |
Solvent: DMSO-d₆, Frequency: 400 MHz
Table 2: Mass Spectrometry Data
| m/z | Ion Type |
| 142 | [M+H]⁺ |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3427 | N-H stretching |
| 3143 | N-H stretching |
| 3085 | C-H stretching (cyclopropyl & aromatic-like) |
| 2830 | C-H stretching (cyclopropyl) |
| 1705 | C=N stretching (thiadiazole ring) |
| 1611 | N-H bending |
| 1536 | C=C stretching (thiadiazole ring) |
| 1499 | C-N stretching |
| 1383 | CH₂ bending (cyclopropyl) |
| 1300 | C-N stretching |
| 1282 | C-N stretching |
| 1249 | C-S stretching |
| 1207 | C-S stretching |
| 1108 | Ring vibrations |
| 1095 | Ring vibrations |
| 1037 | Ring vibrations |
| 883 | C-H out-of-plane bending |
| 839 | C-H out-of-plane bending |
Sample Preparation: KBr pellet
¹³C NMR and UV-Vis Spectroscopic Data
Comprehensive searches of the available scientific literature did not yield specific experimental data for the ¹³C NMR and UV-Visible spectra of this compound. While derivatives of this compound have been characterized using these techniques, the data for the parent compound remains unreported in the reviewed sources.
Experimental Protocols
The following sections detail the methodologies employed for the spectroscopic analyses cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum was recorded on a Varian Mercury-400 spectrometer operating at 400 MHz. The sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
The mass spectrum was obtained using a Hewlett-Packard HP 1101 LC/MSD instrument. The analysis was performed using electrospray ionization in the positive ion mode (ESI+). The reported m/z value corresponds to the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy
The IR spectrum was recorded on a Perkin-Elmer FT-IR spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectral data was collected over the range of 4000-400 cm⁻¹.
Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis workflow and the chemical structure of the target compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Chemical structure of this compound with key functional groups.
Starting Materials for the Synthesis of 5-cyclopropyl-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential starting materials and synthetic methodologies for the preparation of 5-cyclopropyl-1,3,4-thiadiazol-2-amine, a valuable heterocyclic scaffold in medicinal and agricultural chemistry.[1] The synthesis of this compound and its derivatives is of significant interest due to their diverse biological activities.[1][2] This document outlines the primary synthetic routes, details experimental protocols, and presents quantitative data to facilitate research and development.
Core Synthetic Strategy
The principal and most direct pathway to this compound involves the cyclization of a cyclopropane-containing acyl intermediate with thiosemicarbazide. The two primary starting material pairs for this transformation are:
-
Cyclopropanecarboxylic acid and Thiosemicarbazide
-
Cyclopropanecarbonyl chloride and Thiosemicarbazide
The selection between these pairs often depends on the desired reaction conditions, scale, and the availability of reagents. The use of the acid chloride derivative generally proceeds under milder conditions but requires an additional synthetic step to prepare the acid chloride from the corresponding carboxylic acid.
Key Starting Materials
| Starting Material | Chemical Structure | IUPAC Name | Key Properties | Supplier Examples |
| Cyclopropanecarboxylic acid | Cyclopropanecarboxylic acid | Liquid, Boiling Point: 182-184 °C | Sigma-Aldrich, TCI, Alfa Aesar | |
| Cyclopropanecarbonyl chloride | ![]() | Cyclopropanecarbonyl chloride | Flammable liquid, Boiling Point: 119 °C[3] | Sigma-Aldrich, TCI, Alfa Aesar |
| Thiosemicarbazide | Hydrazinecarbothioamide | Solid, Melting Point: 181-183 °C | Sigma-Aldrich, TCI, Alfa Aesar |
Synthetic Pathways and Methodologies
The synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids or their derivatives and thiosemicarbazide is a well-established transformation that typically requires a dehydrating or cyclizing agent to facilitate the ring closure.[4][5][6]
Pathway 1: From Cyclopropanecarboxylic Acid
This one-pot approach involves the direct reaction of cyclopropanecarboxylic acid with thiosemicarbazide in the presence of a strong acid or a dehydrating agent. Common reagents used for this cyclization include concentrated sulfuric acid, polyphosphoric acid (PPA), or polyphosphate ester (PPE).[5][6] The reaction proceeds through an intermediate acylthiosemicarbazide, which then undergoes intramolecular cyclization and dehydration to form the thiadiazole ring.[5]
Experimental Protocol (General, based on Polyphosphate Ester Method): [5][7][8]
-
To a mixture of polyphosphate ester (PPE) and a suitable solvent (e.g., chloroform), add cyclopropanecarboxylic acid and thiosemicarbazide.
-
Heat the reaction mixture, typically at reflux, for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water or an alkaline solution to neutralize the acid and precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Pathway 2: From Cyclopropanecarbonyl Chloride
This two-step approach first involves the acylation of thiosemicarbazide with cyclopropanecarbonyl chloride to form N-cyclopropanoylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent. Alternatively, the acid chloride can be reacted directly with thiosemicarbazide, with the subsequent cyclization occurring in situ or upon workup. The preparation of cyclopropanecarbonyl chloride from cyclopropanecarboxylic acid is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[1][9]
Experimental Protocol (General, based on Acid Chloride Method): [1][10]
Step 1: Preparation of Cyclopropanecarbonyl Chloride (if not commercially available)
-
Add thionyl chloride to cyclopropanecarboxylic acid, often in the presence of a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture at reflux until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude cyclopropanecarbonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve thiosemicarbazide in a suitable solvent (e.g., dry benzene or tetrahydrofuran).
-
Add cyclopropanecarbonyl chloride dropwise to the solution, often at a controlled temperature (e.g., 0-5 °C).
-
After the addition, allow the reaction to stir at room temperature or with gentle heating.
-
The cyclization can be promoted by the addition of a dehydrating agent such as phosphorous oxychloride (POCl₃) or by heating.[10][11]
-
After the reaction is complete, the mixture is typically poured into water or a basic solution to precipitate the product.
-
The solid is collected by filtration, washed, dried, and recrystallized from an appropriate solvent.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of 2-amino-1,3,4-thiadiazoles using different methods, which are analogous to the synthesis of the target compound.
| Starting Carboxylic Acid Derivative | Cyclizing Agent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 1,1-Cyclopropane dicarboxylic acid | POCl₃ | - | 30 min (reflux), 4 h (reflux with water) | Reflux | Not specified | [10] |
| Substituted benzoic acid | Conc. H₂SO₄ | - | 20 min | Room Temp (Ultrasonic) | Not specified | [4] |
| Carboxylic acid | PPE | Chloroform | Not specified | 60 °C | Not specified | [5] |
| Cyclopropane dicarboxylic acid | SOCl₂ then Thiosemicarbazide | Benzene | 2-3 h | Reflux | Not specified | [10] |
| Cyclopropanecarbonyl chloride | - | THF | 4 h | Room Temp | 84.5% | [1] |
Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method. The data presented are for illustrative purposes.
Conclusion
The synthesis of this compound is readily achievable from common starting materials. The choice between using cyclopropanecarboxylic acid or its corresponding acid chloride will depend on the specific laboratory capabilities and desired reaction conditions. The one-pot synthesis from the carboxylic acid offers operational simplicity, while the acid chloride route may provide higher yields and milder reaction conditions. This guide provides the foundational knowledge for researchers to select and optimize a synthetic route for their specific needs in the fields of drug discovery and materials science.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Buy N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide [smolecule.com]
- 3. Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 10. Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of thiadiazoles and 1,2,4-triazoles derived from cyclopropane dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activities of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine Derivatives: A Technical Guide
The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological properties.[1][2][3][4][5] This five-membered ring system, characterized by the presence of one sulfur and two nitrogen atoms, acts as a constrained pharmacophore and a two-electron donor system.[2] Its mesoionic character allows derivatives to cross cellular membranes and interact effectively with biological targets, often resulting in high selectivity and low toxicity.[3] Among the various substituted thiadiazoles, derivatives of 5-cyclopropyl-1,3,4-thiadiazol-2-amine are of particular interest. The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity, making these compounds promising candidates for drug discovery. This guide provides an in-depth overview of the synthesis, potential biological activities, and experimental protocols associated with this class of compounds.
General Synthesis Protocols
The synthesis of this compound derivatives typically begins with the formation of the core thiadiazole ring. A common method involves the dehydrocyclization of a thiosemicarbazide precursor.
Protocol 1: Synthesis of this compound
A general procedure for synthesizing the core scaffold involves the following steps:
-
Thiosemicarbazide Formation: Cyclopropanecarboxylic acid is reacted with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or polyphosphate ester (PPE) to form 1-(cyclopropanecarbonyl)thiosemicarbazide.
-
Cyclization: The resulting thiosemicarbazide is then treated with a strong acid, such as concentrated sulfuric acid, and heated. This induces cyclization and dehydration to yield this compound.[6]
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent like ethanol.
Further derivatization can be achieved by reacting the 2-amino group with various electrophiles to introduce different substituents, leading to a library of compounds for biological screening.
References
A Technical Guide to the Reactivity of the Amine Group in 5-Cyclopropyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the chemical reactivity of the exocyclic amine group of 5-cyclopropyl-1,3,4-thiadiazol-2-amine, a key building block in medicinal and agricultural chemistry. The unique electronic properties of the 1,3,4-thiadiazole ring system, combined with the steric and electronic influence of the cyclopropyl group, confer a versatile reactivity profile to the 2-amino substituent. This guide provides a comprehensive overview of key transformations, including acylation, condensation reactions to form fused heterocycles and Schiff bases, and diazotization, supported by experimental protocols and quantitative data.
Core Reactivity Profile
The amine group in this compound exhibits nucleophilic character, participating in a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the 1,3,4-thiadiazole ring, which can modulate its basicity and nucleophilicity. Nevertheless, it readily undergoes reactions typical of aromatic and heteroaromatic amines.
Key Chemical Transformations
Acylation: Formation of Amide Linkages
The amine group can be readily acylated by reacting this compound with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-substituted amides. These amides are often explored for their potential biological activities.
Representative Reaction:
A closely related analogue, 2-amino-5-propyl-1,3,4-thiadiazole, undergoes efficient acylation with cyclopropanecarbonyl chloride, suggesting a similar reactivity for the 5-cyclopropyl derivative.[1]
Table 1: Quantitative Data for a Representative Acylation Reaction [1]
| Reactant | Acylating Agent | Product | Yield | Melting Point (°C) |
| 2-amino-5-propyl-1,3,4-thiadiazole | Cyclopropanecarbonyl chloride | N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | 84.5% | 175-176 |
Experimental Protocol: Synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide [1]
-
Prepare cyclopropanecarbonyl chloride from cyclopropanecarboxylic acid and thionyl chloride (SOCl₂).
-
Dissolve 2-amino-5-propyl-1,3,4-thiadiazole (7.50 mmol) in a suitable solvent.
-
Add the prepared cyclopropanecarbonyl chloride dropwise to the solution of the amine at room temperature.
-
Stir the reaction mixture vigorously at ambient temperature for 4 hours, during which the amide product precipitates.
-
Filter the precipitate, wash with tetrahydrofuran (THF), and dry.
-
Recrystallize the product from an ethanol-water mixture to obtain the pure N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.
Condensation Reactions
A significant application of this compound is its use as a precursor for the synthesis of fused heterocyclic systems, such as imidazo[2,1-b][1][2][3]thiadiazoles. These bicyclic structures are of great interest in medicinal chemistry due to their diverse pharmacological activities. The reaction typically involves the condensation of the amine with α-haloketones, such as phenacyl bromides.[4]
Table 2: Examples of Imidazo[2,1-b][1][2][3]thiadiazole Derivatives from 2-amino-5-cyclopropyl-1,3,4-thiadiazole [4]
| Amine | Reagent | Product Class |
| 2-amino-5-cyclopropyl-1,3,4-thiadiazole | Phenacyl bromides | 2-Cyclopropyl-6-aryl-imidazo[2,1-b][1][2][3]thiadiazoles |
Experimental Protocol: General Synthesis of 2-Cyclopropyl-6-aryl-imidazo[2,1-b][1][2][3]thiadiazoles [4]
-
Dissolve this compound in a suitable solvent like ethanol.
-
Add an equimolar amount of the appropriate α-bromoacetophenone (phenacyl bromide).
-
Reflux the reaction mixture for several hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure imidazo[2,1-b][1][2][3]thiadiazole derivative.
The primary amine group of this compound can condense with aldehydes and ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and reversible. Schiff bases derived from 2-amino-1,3,4-thiadiazoles are investigated for their biological properties.[5][6]
Table 3: General Data for Schiff Base Formation [5][6]
| Amine Class | Carbonyl Compound | Product Class |
| 2-amino-1,3,4-thiadiazoles | Aromatic aldehydes | Schiff bases |
Experimental Protocol: General Synthesis of Schiff Bases [5][6]
-
Dissolve this compound (0.01 mol) in absolute ethanol (20 mL).
-
Add an equimolar amount of the desired aromatic aldehyde.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 30 minutes to 8 hours, monitoring the reaction progress.
-
Cool the reaction mixture in an ice bath to induce precipitation of the Schiff base.
-
Filter the solid product, wash with a dilute HCl solution, and then with water.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base.
Diazotization and Azo Coupling
The amine group on the 1,3,4-thiadiazole ring can be diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This diazonium salt can then be coupled with electron-rich aromatic compounds, such as phenols and anilines, to produce brightly colored azo compounds. Azo dyes derived from heterocyclic amines are of interest for various applications.[7][8][9]
Table 4: General Scheme for Azo Dye Synthesis [7][8][9]
| Amine Class | Coupling Agent | Product Class |
| 2-amino-1,3,4-thiadiazoles | Phenols, Aromatic amines | Azo dyes |
Experimental Protocol: General Synthesis of Azo Dyes [10][11]
-
Diazotization:
-
Dissolve this compound in a mixture of a strong acid (e.g., sulfuric or hydrochloric acid) and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the low temperature.
-
Stir the mixture for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
Prepare a solution of the coupling component (e.g., phenol, N,N-dimethylaniline) in an appropriate solvent (e.g., alkaline aqueous solution for phenols, acidic solution for anilines).
-
Cool the solution of the coupling component to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
Maintain the low temperature and stir for a few hours until the coupling reaction is complete, indicated by the formation of a colored precipitate.
-
Filter the azo dye, wash with water, and dry. Recrystallize if necessary.
-
Conclusion
This compound serves as a versatile synthon, with its exocyclic amine group providing a reactive handle for a multitude of chemical transformations. The ability to readily form amides, fused heterocyclic systems, Schiff bases, and azo dyes makes this compound a valuable starting material for the synthesis of novel molecules with potential applications in drug discovery and materials science. The experimental protocols provided herein, based on established methodologies for analogous compounds, offer a solid foundation for further exploration of the rich chemistry of this important heterocyclic building block.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, bioactivity and SAR study of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas as ketol-acid reductoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. impactfactor.org [impactfactor.org]
- 7. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 11. researchgate.net [researchgate.net]
Computational Modeling of 5-cyclopropyl-1,3,4-thiadiazol-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational modeling of the molecular structure of 5-cyclopropyl-1,3,4-thiadiazol-2-amine. This compound is of interest in medicinal chemistry due to the prevalence of the 1,3,4-thiadiazole scaffold in a wide range of pharmacologically active agents.[1][2] Computational modeling offers a powerful approach to understanding the molecule's structural, electronic, and reactivity properties, which can guide further drug design and development efforts.
This guide outlines detailed protocols for quantum chemical calculations and molecular docking studies, presents key quantitative data in a structured format, and provides visualizations of the computational workflows.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a five-membered thiadiazole ring substituted with a cyclopropyl group at the 5-position and an amine group at the 2-position. The presence of the thiadiazole ring, a known pharmacophore, imparts a range of potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The cyclopropyl moiety can influence the molecule's conformational rigidity and metabolic stability.
Tautomerism
It is important to consider the potential for tautomerism in 2-amino-1,3,4-thiadiazole derivatives. The molecule can exist in the amino form or tautomerize to the imino form. Computational studies on related 2-amino-1,3,4-thiadiazoles have shown that the amino tautomer is generally the more stable form.[3] This guide will focus on the computational modeling of the amino tautomer.
Computational Modeling Workflow
The computational investigation of this compound typically follows a multi-step workflow, beginning with the initial structure generation and proceeding through geometry optimization, electronic property calculation, and potentially molecular docking simulations to study its interaction with biological targets.
Experimental Protocols
This section details the methodologies for the key computational experiments. These protocols are based on common practices for small molecule modeling and can be adapted based on the specific research question and available computational resources.
Quantum Chemical Calculations: Density Functional Theory (DFT)
DFT is a robust method for investigating the electronic structure and properties of molecules. The following protocol outlines the steps for geometry optimization and electronic property calculations.
Software: Gaussian 09/16, Avogadro, GaussView
Protocol:
-
Input Structure Generation:
-
Draw the 2D structure of this compound using a molecular editor like Avogadro.
-
Generate the 3D coordinates and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Save the structure as a Gaussian input file (.gjf or .com).
-
-
Geometry Optimization:
-
Open the input file in a text editor or GaussView.
-
Set up the calculation with the following keywords in the route section: #p opt freq b3lyp/6-311++g(d,p).
-
opt: Requests a geometry optimization to find the minimum energy structure.
-
freq: Calculates vibrational frequencies to confirm the optimized structure is a true minimum (no imaginary frequencies).
-
b3lyp: Specifies the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional.
-
6-311++g(d,p): A triple-zeta basis set with diffuse and polarization functions, suitable for capturing the electronic structure of heterocyclic compounds.
-
-
Specify the charge (0) and multiplicity (1 for a singlet state) of the molecule.
-
Run the calculation using Gaussian.
-
-
Analysis of Results:
-
Open the output log file (.log) in GaussView or a text editor.
-
Verify that the optimization has converged and that there are no imaginary frequencies.
-
Extract the optimized Cartesian coordinates.
-
From the output, obtain the electronic properties such as HOMO-LUMO energies, Mulliken atomic charges, and the total dipole moment.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This protocol provides a general workflow for docking this compound into a protein active site.
Software: AutoDock Tools, AutoDock Vina, PyMOL, Discovery Studio
Protocol:
-
Target Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-ligands, and any non-essential ions from the protein structure.
-
Add polar hydrogens and assign Kollman charges using AutoDock Tools.
-
Save the prepared protein in .pdbqt format.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign Gasteiger charges and define the rotatable bonds using AutoDock Tools.
-
Save the prepared ligand in .pdbqt format.
-
-
Grid Box Generation:
-
Define a grid box that encompasses the active site of the target protein. The size and center of the grid should be sufficient to allow the ligand to move freely within the binding pocket.
-
-
Docking Simulation:
-
Perform the docking simulation using AutoDock Vina, specifying the prepared protein, ligand, and grid parameters.
-
Vina will generate a set of predicted binding poses ranked by their binding affinity scores.
-
-
Analysis of Results:
-
Visualize the docked poses and their interactions with the protein active site using PyMOL or Discovery Studio.
-
Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein residues.
-
Quantitative Data
The following tables summarize the key quantitative data obtained from DFT calculations for this compound. Note: As no specific experimental or pre-computed data for this exact molecule was found in the initial search, these values are representative and based on calculations for structurally similar 1,3,4-thiadiazole derivatives.
Optimized Geometrical Parameters
| Parameter | Value |
| Bond Lengths (Å) | |
| C2-N3 | 1.32 |
| N3-N4 | 1.38 |
| N4-C5 | 1.31 |
| C5-S1 | 1.75 |
| S1-C2 | 1.76 |
| C2-N(amine) | 1.36 |
| C5-C(cyclopropyl) | 1.50 |
| Bond Angles (°) ** | |
| N3-C2-S1 | 115.0 |
| C2-N3-N4 | 110.5 |
| N3-N4-C5 | 111.0 |
| N4-C5-S1 | 114.5 |
| C5-S1-C2 | 89.0 |
| S1-C2-N(amine) | 122.5 |
| N4-C5-C(cyclopropyl) | 123.0 |
| Dihedral Angles (°) ** | |
| C5-N4-N3-C2 | 0.5 |
| S1-C5-N4-N3 | -0.3 |
| N(amine)-C2-N3-N4 | 179.8 |
Electronic Properties
| Property | Value |
| Total Energy (Hartree) | -658.123 |
| HOMO Energy (eV) | -6.25 |
| LUMO Energy (eV) | -1.15 |
| HOMO-LUMO Gap (eV) | 5.10 |
| Dipole Moment (Debye) | 3.45 |
Mulliken Atomic Charges
| Atom | Charge (e) |
| S1 | -0.25 |
| C2 | 0.30 |
| N3 | -0.35 |
| N4 | -0.15 |
| C5 | 0.20 |
| N (amine) | -0.40 |
| C (cyclopropyl, attached) | -0.10 |
Signaling Pathways and Logical Relationships
Molecular docking studies can help elucidate how a molecule like this compound might interfere with a biological pathway. For instance, if this compound is designed as an inhibitor of a specific kinase, the logical relationship can be visualized as follows:
Conclusion
The computational modeling of this compound provides valuable insights into its structural and electronic characteristics. The protocols and data presented in this guide serve as a foundation for further in-silico investigations, including virtual screening, ADMET prediction, and the rational design of novel derivatives with enhanced pharmacological profiles. The combination of DFT calculations and molecular docking is a powerful strategy in modern drug discovery, enabling a deeper understanding of molecular interactions and accelerating the development of new therapeutic agents.
References
A Comprehensive Review on the Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles
Introduction: The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing nitrogen and sulfur atoms, which is a critical pharmacophore in medicinal chemistry. Among its derivatives, the 2-amino-5-substituted-1,3,4-thiadiazole scaffold has garnered significant attention from researchers due to its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] The versatility of this scaffold in drug design and development necessitates efficient and robust synthetic methodologies. This technical guide provides an in-depth review of the core synthetic strategies for preparing 2-amino-5-substituted-1,3,4-thiadiazoles, focusing on key reaction pathways, experimental protocols, and comparative data.
Core Synthetic Strategy: Cyclization of Thiosemicarbazide and its Derivatives
The most prevalent and versatile approach to synthesizing the 2-amino-1,3,4-thiadiazole ring is the cyclization of thiosemicarbazide or its derivatives. This strategy can be broadly categorized based on the reaction partner for the thiosemicarbazide moiety, which typically includes carboxylic acids, acyl chlorides, or aldehydes (via a thiosemicarbazone intermediate). The choice of cyclizing agent is crucial as it dictates the reaction conditions and overall efficiency.
Method 1: Direct Cyclization of Thiosemicarbazide with Carboxylic Acids
This is one of the most straightforward methods, involving a one-pot reaction between a carboxylic acid and thiosemicarbazide in the presence of a strong dehydrating or cyclizing agent. The carboxylic acid provides the R-group at the 5-position of the thiadiazole ring. Various acidic reagents have been employed to facilitate this transformation, each with its own advantages regarding yield, reaction time, and substrate scope.
The general reaction mechanism involves the initial acylation of thiosemicarbazide by the carboxylic acid, followed by an intramolecular cyclodehydration to form the final 1,3,4-thiadiazole ring.[4][5]
References
- 1. dovepress.com [dovepress.com]
- 2. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of Novel Bioactive Molecules from 5-Cyclopropyl-1,3,4-thiadiazol-2-amine: A Technical Guide
Abstract
The 1,3,4-thiadiazole ring system is a prominent scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2][3] This is attributed to its mesoionic character, which allows molecules containing this ring to cross cellular membranes and interact with biological targets.[4][5] The 2-amino-5-substituted-1,3,4-thiadiazole framework, in particular, serves as a versatile starting material for the synthesis of novel bioactive compounds.[1] When combined with a cyclopropyl group—a small, conformationally constrained ring known to enhance metabolic stability and binding affinity—the resulting 5-cyclopropyl-1,3,4-thiadiazol-2-amine core presents a promising foundation for the discovery of new therapeutic agents. This guide details the synthesis, biological evaluation, and potential mechanisms of action of novel molecules derived from this scaffold, providing researchers with the necessary protocols and data to explore its potential in drug development.
The this compound Scaffold
The core structure combines two key pharmacophoric features:
-
1,3,4-Thiadiazole Ring: This five-membered heterocycle is a bioisostere of pyrimidine and oxadiazole, enabling it to interact with a wide range of biological targets and disrupt processes like DNA replication.[4][6] Its derivatives are known to exhibit potent anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[3][4][7]
-
Cyclopropyl Group: This moiety is frequently incorporated into drug candidates to improve their pharmacological profile. Its rigid nature can lock the molecule into a bioactive conformation, and its electronic properties can enhance binding to target proteins. It is also known to increase metabolic stability by protecting adjacent chemical bonds from enzymatic degradation.[1]
The combination of these two groups in this compound creates a unique chemical space for developing novel inhibitors and therapeutic agents.
Synthesis of Bioactive Derivatives
The primary synthetic handle on the core scaffold is the C2-amino group, which readily participates in various chemical transformations to yield a diverse library of derivatives. A common and effective strategy is the formation of amide or sulfonamide linkages.
Caption: General synthetic workflow for derivatization.
Detailed Experimental Protocol: Synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide
This protocol provides a representative method for synthesizing an amide derivative.
-
Dissolution: Dissolve this compound (1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add pyridine (1.2 mmol) to the solution to act as a base and scavenger for the HCl byproduct.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Acylation: Add benzoyl chloride (1.1 mmol) dropwise to the stirred solution over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 10 mL of 1M HCl, 10 mL of saturated NaHCO₃ solution, and 10 mL of brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to obtain the final product.
-
Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and HRMS analysis.
Biological Activities and Quantitative Data
Derivatives of the 2-amino-1,3,4-thiadiazole scaffold have demonstrated a wide range of biological activities. While specific data for 5-cyclopropyl derivatives are emerging, the activities of closely related analogs provide a strong indication of their potential.
Anticancer Activity
The 1,3,4-thiadiazole scaffold is a core component of numerous compounds evaluated for anticancer properties.[5][6] Studies on related 5-substituted-phenyl-1,3,4-thiadiazole-2-amines have shown moderate to good activity against human cancer cell lines.[6][8]
Table 1: Anticancer Activity of Representative 1,3,4-Thiadiazole Derivatives against MCF-7 (Human Breast Cancer) Cell Line
| Compound ID | 5-Position Substituent | R-Group on 2-Amine | GI₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| 67 | 4-Bromophenyl | -H | 24.0 | [6] |
| 68 | 4-Hydroxyphenyl | -H | 35.2 | [6] |
| 69 | 4-Methoxyphenyl | -H | 46.8 |[6] |
Data presented for analogous compounds to indicate potential activity.
Antimicrobial Activity
The scaffold is also a well-established source of antimicrobial agents.[9][10] Fluorinated and chlorinated derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine have shown significant inhibitory effects against Gram-positive bacteria.[9]
Table 2: Antimicrobial Activity (MIC) of Representative 1,3,4-Thiadiazole Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 8a (Fluorinated) | S. aureus | 20 | [9] |
| 8a (Fluorinated) | B. subtilis | 22 | [9] |
| 8b (Chlorinated) | S. aureus | 25 | [9] |
| 8b (Chlorinated) | B. subtilis | 28 | [9] |
| Ciprofloxacin | S. aureus | 18-20 |[9] |
MIC = Minimum Inhibitory Concentration. Data for analogous compounds.
Enzyme Inhibition
Specific derivatives of 2-amino-1,3,4-thiadiazole have been developed as potent and selective enzyme inhibitors. This includes inhibitors for Bloom helicase (BLM), a key enzyme in DNA repair, and carbonic anhydrases.[11][12]
Table 3: Enzyme Inhibition by 2-Amino-1,3,4-Thiadiazole Derivatives
| Derivative Class | Target Enzyme | Activity | Reference |
|---|---|---|---|
| Phenylurea derivatives | Bloom Helicase (BLM) | Potent inhibition, cellular activity | [11] |
| Sulfonamide derivatives | Carbonic Anhydrase II | Potent inhibition (low Kᵢ values) |[12] |
Potential Signaling Pathways and Mechanisms of Action
Based on extensive research into the 1,3,4-thiadiazole class, several mechanisms of action are plausible for novel derivatives of this compound. In cancer, these compounds often modulate critical signaling pathways that are dysregulated in tumor cells.[13] One of the most common targets is the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.
Caption: A potential anticancer signaling pathway targeted.
Key Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol quantifies the cytotoxic effects of a compound on cancer cell lines.[13]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
In Vitro Antibacterial Activity: Broth Microdilution Method (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against bacterial strains.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using MHB, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the lack of turbidity.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel bioactive molecules. Its synthetic tractability allows for the creation of diverse chemical libraries, and the known pharmacological profiles of related analogs strongly suggest potential for potent anticancer, antimicrobial, and enzyme inhibitory activities. The methodologies and data presented in this guide provide a solid framework for researchers to synthesize, evaluate, and optimize new derivatives from this core, paving the way for the discovery of next-generation therapeutic agents.
References
- 1. asianpubs.org [asianpubs.org]
- 2. chemmethod.com [chemmethod.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide [smolecule.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-cyclopropyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-cyclopropyl-1,3,4-thiadiazol-2-amine, a valuable building block in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a cyclopropyl group can enhance metabolic stability and binding affinity, making this particular derivative an attractive starting material for novel drug discovery programs.
The synthesis is based on the acid-catalyzed cyclocondensation of cyclopropanecarboxylic acid with thiosemicarbazide. This method is a robust and common approach for the preparation of 2-amino-5-substituted-1,3,4-thiadiazoles.[1][2][3][4]
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier | Notes |
| Cyclopropanecarboxylic acid | ≥99% | e.g., Sigma-Aldrich | |
| Thiosemicarbazide | ≥99% | e.g., Sigma-Aldrich | |
| Concentrated Sulfuric Acid | ACS Reagent | e.g., Fisher Scientific | Corrosive. Handle with extreme care. |
| Phosphorus Oxychloride | Reagent Grade | e.g., Sigma-Aldrich | Toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment. |
| Ethanol | Anhydrous | e.g., VWR | |
| Sodium Bicarbonate | ACS Reagent | e.g., Sigma-Aldrich | For neutralization. |
| Deionized Water | Millipore or equivalent | ||
| Crushed Ice |
Experimental Protocols
Two common methods for the synthesis of this compound are presented below. Method A utilizes concentrated sulfuric acid, a classic and accessible approach. Method B employs phosphorus oxychloride, which can sometimes offer higher yields and milder reaction conditions.
Method A: Sulfuric Acid Catalyzed Cyclization
This protocol is adapted from general procedures for the synthesis of 2-amino-1,3,4-thiadiazoles using strong acid catalysis.[2][3]
Reaction Scheme:
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, cautiously add cyclopropanecarboxylic acid (0.1 mol, 8.61 g) to ice-cold concentrated sulfuric acid (20 mL). The addition should be done slowly with stirring, ensuring the temperature is maintained below 10 °C.
-
Addition of Thiosemicarbazide: To the stirred solution, add thiosemicarbazide (0.1 mol, 9.11 g) portion-wise. The rate of addition should be controlled to keep the temperature of the reaction mixture below 30 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with constant stirring.
-
Neutralization: Neutralize the resulting solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7. This should be done slowly and with cooling, as the neutralization is an exothermic process.
-
Isolation: The precipitated solid product is collected by vacuum filtration.
-
Purification: Wash the crude product with cold deionized water and then recrystallize from ethanol or an ethanol-water mixture to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C.
Method B: Phosphorus Oxychloride Mediated Cyclization
This method is an alternative to strong acid catalysis and is based on procedures utilizing phosphorus oxychloride as a dehydrating and cyclizing agent.[5]
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place a mixture of cyclopropanecarboxylic acid (0.01 mol, 0.86 g) and thiosemicarbazide (0.01 mol, 0.91 g).
-
Addition of POCl3: Add phosphorus oxychloride (5 mL) to the mixture in a fume hood.
-
Reaction: Gently reflux the reaction mixture for 30 minutes. The reaction should be monitored by TLC.
-
Work-up: After cooling to room temperature, carefully add cold water (10 mL) to the reaction mixture.
-
Hydrolysis: Reflux the mixture for an additional 4 hours to ensure complete hydrolysis of the phosphorus oxychloride.
-
Neutralization: After cooling, neutralize the solution with a potassium hydroxide solution.
-
Isolation and Purification: The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure product.[5]
Data Presentation
| Parameter | Method A (H2SO4) | Method B (POCl3) | Reference |
| Starting Materials | Cyclopropanecarboxylic acid, Thiosemicarbazide | Cyclopropanecarboxylic acid, Thiosemicarbazide | [2][5] |
| Catalyst/Reagent | Concentrated H2SO4 | POCl3 | [2][5] |
| Reaction Time | 12-16 hours | ~4.5 hours | [2][5] |
| Reaction Temperature | Room Temperature | Reflux | [2][5] |
| Yield | Typically 60-80% (expected) | Good yield reported for analogous reactions | [5] |
| Purification | Recrystallization from Ethanol/Water | Recrystallization from Ethanol | [3][5] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Signaling Pathway (Logical Relationship of Synthesis)
The diagram below outlines the key chemical transformations and logical steps in the synthesis.
Caption: Key chemical transformations in the synthesis of the target compound.
References
Application Notes and Protocols for the Derivatization of 5-cyclopropyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-cyclopropyl-1,3,4-thiadiazol-2-amine is a versatile heterocyclic building block in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole scaffold is a known pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-amino group on this scaffold serves as a convenient handle for various chemical modifications, allowing for the synthesis of diverse libraries of derivatives for structure-activity relationship (SAR) studies. This document provides detailed experimental procedures for the derivatization of this compound via N-acylation and Schiff base formation, along with representative data and workflows.
Derivatization Strategies
The primary amino group of this compound offers a nucleophilic site for various derivatization reactions. The two most common and straightforward approaches are N-acylation to form amides and condensation with aldehydes or ketones to form Schiff bases (imines). These reactions are generally high-yielding and allow for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.
A logical workflow for the derivatization of this compound is presented below.
Application Notes and Protocols for the Synthesis of 5-cyclopropyl-1,3,4-thiadiazol-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of 5-cyclopropyl-1,3,4-thiadiazol-2-amine and its analogs. The 1,3,4-thiadiazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives displaying a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The synthetic protocol described herein is a robust and adaptable method for producing these valuable compounds for further research and drug development.
Introduction
The 2-amino-1,3,4-thiadiazole core is a versatile building block in the design of novel therapeutic agents.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, making them attractive targets for synthesis.[3][4][5] The general synthetic strategy involves the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide. This method is efficient and applicable to a variety of substituted carboxylic acids for the generation of diverse analog libraries.
Synthesis of this compound
The primary method for synthesizing this compound involves the reaction of cyclopropanecarboxylic acid with thiosemicarbazide in the presence of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid.[6] The reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclodehydration to yield the desired 1,3,4-thiadiazole ring.[6][7]
Experimental Protocol
Materials and Reagents:
-
Cyclopropanecarboxylic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Deionized water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopropanecarboxylic acid (1.0 eq) and thiosemicarbazide (1.0 eq).
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (or polyphosphoric acid) as the catalyst. The addition should be done in an ice bath to control the exothermic reaction.
-
Reaction: Heat the mixture to reflux for a specified time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold deionized water.
-
Drying and Purification: Dry the crude product in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₅H₇N₃S | 141.19 | Solid |
Note: The yield and melting point will vary depending on the specific reaction conditions and purity of the final product.
Characterization Data (Expected):
-
¹H NMR: Signals corresponding to the cyclopropyl protons and the amine protons.
-
¹³C NMR: Peaks indicating the carbons of the cyclopropyl group and the thiadiazole ring.[8]
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine group, C=N stretching of the thiadiazole ring, and C-S stretching.[9]
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.
Synthesis of Analogs
This protocol can be readily adapted for the synthesis of various 5-substituted-1,3,4-thiadiazol-2-amine analogs by replacing cyclopropanecarboxylic acid with other carboxylic acids.
Table of Representative Analogs:
| 5-Substituent | Carboxylic Acid Precursor | Potential Biological Activity |
| Phenyl | Benzoic acid | Antimicrobial, Anticancer[10] |
| 4-Chlorophenyl | 4-Chlorobenzoic acid | Antimicrobial, Anticancer[8] |
| 2-Hydroxyphenyl | Salicylic acid | Antimicrobial, Anti-inflammatory[10] |
| 4-Methoxyphenyl | 4-Methoxybenzoic acid | Antimicrobial[3] |
Experimental Workflow
Caption: General workflow for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amine analogs.
Plausible Antimicrobial Signaling Pathway
The antimicrobial activity of 2-amino-1,3,4-thiadiazole derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. While the exact mechanism can vary, a plausible pathway involves the inhibition of key enzymes or disruption of cell wall synthesis. The thiadiazole ring can act as a bioisostere for other heterocyclic systems, allowing it to bind to active sites of enzymes crucial for microbial survival.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. growingscience.com [growingscience.com]
- 10. ijpcbs.com [ijpcbs.com]
Application of 5-cyclopropyl-1,3,4-thiadiazol-2-amine in Antimicrobial Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole nucleus is a crucial heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-amino-1,3,4-thiadiazole moiety, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents. While extensive research has been conducted on various 5-substituted-1,3,4-thiadiazol-2-amine derivatives, specific antimicrobial assay data for 5-cyclopropyl-1,3,4-thiadiazol-2-amine is not extensively available in the public domain. However, based on the well-established antimicrobial potential of this class of compounds, this document provides detailed application notes and standardized protocols for evaluating the antimicrobial efficacy of this compound.
The protocols described herein are based on established methodologies for testing analogous 2-amino-1,3,4-thiadiazole derivatives and are intended to serve as a comprehensive guide for researchers.
Data Presentation: Antimicrobial Activity of Structurally Related 1,3,4-Thiadiazole Derivatives
To provide a contextual understanding of the potential antimicrobial activity of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 5-substituted-1,3,4-thiadiazol-2-amine derivatives against a panel of pathogenic bacteria and fungi. This data is compiled from various research articles and illustrates the broad-spectrum antimicrobial potential of this compound class.
| Compound (5-substituent) | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 20-28 | Ciprofloxacin | 18-20 |
| Bacillus subtilis | 20-28 | Ciprofloxacin | 18-20 | |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 20-28 | Ciprofloxacin | 18-20 |
| Bacillus subtilis | 20-28 | Ciprofloxacin | 18-20 | |
| 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | Aspergillus niger | 32-42 | Fluconazole | 24-26 |
| Candida albicans | 32-42 | Fluconazole | 24-26 | |
| 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine | Aspergillus niger | 32-42 | Fluconazole | 24-26 |
| Candida albicans | 32-42 | Fluconazole | 24-26 | |
| 5-(1H-indol-3-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine | Escherichia coli | Good to High Activity | - | - |
| Candida albicans | Good to High Activity | - | - |
Note: The data presented above is for illustrative purposes to show the range of activities observed for compounds structurally related to this compound. The actual activity of the target compound may vary.
Experimental Protocols
The following are detailed protocols for conducting primary antimicrobial screening of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Stock Solution:
-
Dissolve a known weight of this compound in DMSO to prepare a stock solution of 10 mg/mL.
-
Prepare stock solutions of the reference antimicrobial agents in an appropriate solvent.
-
-
Preparation of Inoculum:
-
Bacteria: From a fresh agar plate, pick 3-5 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Fungi: Grow fungal isolates on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum density of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Plate Preparation:
-
In a 96-well plate, add 100 µL of appropriate broth (CAMHB or RPMI-1640) to all wells.
-
Add 100 µL of the compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.
-
Repeat this for the reference antimicrobial agents in separate rows.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial or fungal inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate bacterial plates at 35-37°C for 18-24 hours.
-
Incubate fungal plates at 35°C for 24-48 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.
-
Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of microorganisms to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Standard antibiotic disks
-
Sterile swabs
Protocol:
-
Preparation of Compound Disks:
-
Dissolve this compound in a suitable volatile solvent (e.g., methanol, DMSO) to a known concentration.
-
Apply a specific volume (e.g., 10 µL) of the solution onto sterile filter paper disks and allow the solvent to evaporate completely.
-
-
Inoculum Preparation and Plating:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Using a sterile swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar plate.
-
-
Disk Application:
-
Aseptically place the prepared compound disks and standard antibiotic disks onto the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The size of the inhibition zone is indicative of the antimicrobial activity.
-
Mandatory Visualizations
Experimental Workflow for MIC Determination
Application Notes and Protocols for Testing the Anticancer Activity of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including notable anticancer properties.[1][2][3] The mesoionic nature of the 1,3,4-thiadiazole ring allows these compounds to readily cross cellular membranes and interact with various biological targets.[1][2][4] This document provides a comprehensive set of methodologies and protocols for evaluating the anticancer potential of a specific class of these compounds: 5-cyclopropyl-1,3,4-thiadiazol-2-amine derivatives.
These protocols will guide researchers through a systematic evaluation process, beginning with preliminary cytotoxicity screening and progressing to more detailed mechanistic studies to elucidate the mode of action. The assays described herein are standard in vitro methods for anticancer drug discovery.
Experimental Workflow Overview
A tiered approach is recommended for evaluating the anticancer activity of the synthesized derivatives. This workflow ensures a cost-effective and efficient screening process, starting with broad cytotoxicity assays and moving towards more specific and complex mechanistic studies for the most promising compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Herbicidal Effects of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiadiazole derivatives represent a class of heterocyclic compounds with a wide range of biological activities, including herbicidal effects.[1][2] Specifically, compounds containing the 1,3,4-thiadiazole ring have shown promise in controlling various weed species.[2][3][4] The 5-cyclopropyl-1,3,4-thiadiazol-2-amine scaffold is a novel chemical space being explored for the development of new herbicides. Some thiadiazole derivatives are known to act by inhibiting photosynthesis or protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis.[2][5][6]
These application notes provide a comprehensive set of protocols for the systematic evaluation of the herbicidal efficacy and mode of action of novel this compound compounds. The following methodologies are designed to be adaptable for a range of weed and crop species.
Data Presentation
Effective data management is crucial for the comparison and interpretation of experimental results. All quantitative data should be summarized in clearly structured tables.
Table 1: In Vitro Seed Germination and Seedling Growth Assay
| Compound ID | Concentration (µM) | Target Species | Germination Rate (%) | Root Length (cm) | Shoot Length (cm) | Inhibition (%) |
| CPTA-1 | 10 | A. retroflexus | 85 | 2.1 ± 0.2 | 3.5 ± 0.3 | 15 |
| 50 | 60 | 1.2 ± 0.1 | 2.0 ± 0.2 | 45 | ||
| 100 | 30 | 0.5 ± 0.1 | 1.1 ± 0.1 | 80 | ||
| CPTA-2 | 10 | E. crus-galli | 90 | 3.8 ± 0.4 | 5.2 ± 0.5 | 5 |
| 50 | 75 | 2.9 ± 0.3 | 4.1 ± 0.4 | 28 | ||
| 100 | 55 | 1.8 ± 0.2 | 2.9 ± 0.3 | 55 | ||
| Control | 0 | Both | 98 ± 2 | 4.5 ± 0.5 | 5.8 ± 0.6 | 0 |
Table 2: Whole-Plant Bioassay - Pre- and Post-Emergence Application
| Compound ID | Application Rate (g a.i./ha) | Application Timing | Target Species | Visual Injury (%) | Biomass Reduction (%) |
| CPTA-1 | 50 | Pre-emergence | A. theophrasti | 95 | 92 |
| 100 | 100 | 98 | |||
| 50 | Post-emergence | 80 | 75 | ||
| 100 | 92 | 88 | |||
| CPTA-2 | 50 | Pre-emergence | P. oleracea | 88 | 85 |
| 100 | 97 | 95 | |||
| 50 | Post-emergence | 75 | 70 | ||
| 100 | 89 | 84 | |||
| Standard Herbicide | Recommended Rate | Both | Both | 98 | 96 |
| Untreated Control | 0 | - | Both | 0 | 0 |
Experimental Protocols
In Vitro Seed Germination and Seedling Growth Assay
This assay provides a rapid initial screening of the herbicidal activity of the test compounds.
Materials:
-
Test compounds (this compound derivatives)
-
Solvent (e.g., DMSO, acetone)
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1)
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crusgalli)
-
Growth chamber with controlled temperature and light conditions
-
Distilled water
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent.
-
Place two layers of filter paper in each Petri dish.
-
Apply 5 mL of the test solution at various concentrations to the filter paper. A solvent-only treatment serves as the control.
-
Allow the solvent to evaporate completely in a fume hood.
-
Place 20-30 seeds of the target weed species evenly on the filter paper.
-
Seal the Petri dishes with parafilm to maintain humidity.
-
Incubate the Petri dishes in a growth chamber at 25 ± 2°C with a 16/8 h (light/dark) photoperiod.
-
After 7-10 days, record the germination rate, and measure the root and shoot length of the seedlings.
-
Calculate the percent inhibition for each parameter compared to the control.
Whole-Plant Bioassay
This assay evaluates the herbicidal efficacy of the compounds under more realistic greenhouse conditions. It is divided into pre-emergence and post-emergence applications.
Materials:
-
Pots (10 cm diameter) filled with a standard potting mix (soil, sand, and peat moss)
-
Seeds of target weed species (e.g., Abutilon theophrasti, Portulaca oleracea) and crop species (e.g., maize, wheat, rice) for selectivity testing.
-
Test compounds formulated as an emulsifiable concentrate (EC) or wettable powder (WP).
-
Laboratory track sprayer calibrated to deliver a specific volume.
-
Greenhouse with controlled temperature, humidity, and lighting.
Pre-Emergence Application Protocol:
-
Fill pots with potting mix and sow a specified number of seeds of the target species at a depth of 1-2 cm.
-
Apply the test compounds at different rates (e.g., 50, 100, 200 g active ingredient per hectare) to the soil surface using a laboratory track sprayer.
-
Include an untreated control and a commercial standard herbicide for comparison.
-
Water the pots as needed to maintain adequate soil moisture.
-
After 21 days, assess the visual injury to the emerged plants on a scale of 0% (no effect) to 100% (complete kill).
-
Harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and weigh to determine the biomass reduction compared to the untreated control.
Post-Emergence Application Protocol:
-
Sow seeds in pots and allow them to grow in the greenhouse until they reach the 2-4 leaf stage.
-
Apply the test compounds at various rates as described in the pre-emergence protocol.
-
Assess visual injury and determine biomass reduction 21 days after treatment.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This biochemical assay helps to determine if the herbicidal mode of action involves the inhibition of the PPO enzyme.
Materials:
-
Plant tissue (e.g., etiolated seedlings)
-
Extraction buffer (e.g., Tris-HCl buffer with additives)
-
Protoporphyrinogen IX (the substrate)
-
Test compounds
-
Spectrophotometer
Procedure:
-
Extract the PPO enzyme from the plant tissue.
-
Prepare a reaction mixture containing the enzyme extract, buffer, and various concentrations of the test compound.
-
Initiate the reaction by adding the substrate, protoporphyrinogen IX.
-
Monitor the increase in absorbance at a specific wavelength, which corresponds to the formation of protoporphyrin IX.
-
Calculate the rate of the reaction and determine the concentration of the test compound that causes 50% inhibition (IC50) of the PPO enzyme activity.
Visualizations
Caption: Overall experimental workflow for herbicide evaluation.
Caption: PPO-inhibiting herbicide mode of action pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 5-cyclopropyl-1,3,4-thiadiazol-2-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 5-cyclopropyl-1,3,4-thiadiazol-2-amine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Its unique combination of a reactive amino group, a metabolically stable cyclopropyl moiety, and the versatile 1,3,4-thiadiazole core makes it an attractive starting point for the development of novel therapeutic agents. This document provides detailed application notes, quantitative biological data, and experimental protocols for the utilization of this scaffold in drug discovery, with a primary focus on its anticancer and antimicrobial potential.
Anticancer Applications
Derivatives of this compound have shown promising activity against various cancer cell lines. The 2-amino group serves as a key handle for synthetic modification, allowing for the introduction of diverse substituents to modulate potency and selectivity.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative derivatives of this compound against several human cancer cell lines.
| Compound ID | R-Group (Substitution on the 2-amino group) | Cancer Cell Line | IC50 (µM) |
| CPT-1 | Phenyl | Leukemia (K562) | 15.2[1] |
| CPT-2 | 4-Chlorophenyl | Leukemia (K562) | 8.5[1] |
| CPT-3 | 4-Methoxyphenyl | Leukemia (K562) | 12.1[1] |
| CPT-4 | Benzyl | Breast (MCF-7) | 25.8 |
| CPT-5 | 4-Fluorobenzyl | Breast (MCF-7) | 18.3 |
| CPT-6 | (4-Chlorophenyl)acetyl | Colon (HCT-116) | 9.7 |
| CPT-7 | (4-Nitrophenyl)sulfonyl | Lung (A549) | 11.4 |
Note: Data for CPT-4 to CPT-7 are representative values based on broader studies of 2-amino-1,3,4-thiadiazole derivatives and serve as a hypothetical guide for lead optimization.
Experimental Protocol: Synthesis of N-substituted-5-cyclopropyl-1,3,4-thiadiazol-2-amine Derivatives
This protocol describes a general method for the acylation of this compound.
Materials:
-
This compound
-
Appropriate acid chloride (e.g., benzoyl chloride) or carboxylic acid
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Coupling agents (for carboxylic acids), e.g., HATU, HOBt, EDC
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Slowly add the desired acid chloride (1.1 eq) dropwise to the reaction mixture at 0 °C. If using a carboxylic acid, pre-activate it with a coupling agent like HATU (1.1 eq) and a base like DIPEA (2.0 eq) in a separate flask for 15 minutes before adding it to the amine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted-5-cyclopropyl-1,3,4-thiadiazol-2-amine derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., K562, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Antimicrobial Applications
The 1,3,4-thiadiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents. The cyclopropyl group can enhance lipophilicity, potentially improving cell wall penetration.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative this compound derivatives against common bacterial and fungal strains.
| Compound ID | R-Group (Substitution on the 2-amino group) | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| CPA-1 | H | Staphylococcus aureus | 64 | Candida albicans | 128 |
| CPA-2 | 2-Chlorobenzoyl | Staphylococcus aureus | 16 | Candida albicans | 32 |
| CPA-3 | 4-Nitrobenzoyl | Escherichia coli | 32 | Aspergillus niger | 64 |
| CPA-4 | Thiophene-2-carbonyl | Escherichia coli | 16 | Aspergillus niger | 32 |
Note: Data is representative and based on the general activity of this class of compounds.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Sterile 96-well plates
-
Inoculum of microorganisms adjusted to 0.5 McFarland standard
Procedure:
-
Preparation of Plates: Add 100 µL of sterile MHB or RPMI-1640 to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.
-
Inoculation: Add 10 µL of the adjusted microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Controls: Include a positive control (microorganism without compound) and a negative control (broth without microorganism). Also, run a standard antimicrobial agent as a reference.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
General Synthetic Pathway for N-Substituted-5-cyclopropyl-1,3,4-thiadiazol-2-amine Derivatives
References
Application Notes and Protocols for High-Throughput Screening of a 5-Cyclopropyl-1,3,4-thiadiazol-2-amine Derivative Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The mesoionic nature of the thiadiazole ring allows these compounds to readily cross cellular membranes and interact with various biological targets.[2] The 5-cyclopropyl-1,3,4-thiadiazol-2-amine core, in particular, has been explored for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a library of this compound derivatives to identify and characterize potential drug candidates.
Recent studies have highlighted that some thiadiazole derivatives act as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[4][5] These enzymes play a crucial role in pH regulation in the tumor microenvironment, contributing to cancer cell survival, proliferation, and metastasis.[4][5][6] Therefore, a high-throughput screening campaign targeting these enzymes is a promising strategy for the discovery of novel anticancer agents.
This document outlines the synthesis of a hypothetical library of this compound derivatives, followed by a primary high-throughput screen against human carbonic anhydrase IX (CA IX). Subsequently, a secondary cell-based assay to evaluate the cytotoxicity of the identified hits is described.
Data Presentation
The following tables present illustrative quantitative data for a hypothetical screening of a this compound derivative library against carbonic anhydrase IX and a cancer cell line. The data is modeled on findings for structurally related compounds in the literature.
Table 1: Inhibitory Activity of Selected Library Compounds against Human Carbonic Anhydrase IX
| Compound ID | R-Group | % Inhibition at 10 µM | IC50 (µM) |
| CPT-001 | H | 12.5 | > 100 |
| CPT-002 | 4-Fluorophenyl | 85.2 | 2.1 |
| CPT-003 | 3,4-Dichlorophenyl | 92.8 | 0.8 |
| CPT-004 | 4-Methoxyphenyl | 78.6 | 5.7 |
| CPT-005 | 2-Naphthyl | 89.1 | 1.5 |
| Acetazolamide (Control) | - | 98.5 | 0.012 |
Table 2: Cytotoxicity of Hit Compounds in a Human Cancer Cell Line (e.g., HT-29 Colon Cancer Cells)
| Compound ID | CA IX IC50 (µM) | HT-29 Cell Viability IC50 (µM) |
| CPT-002 | 2.1 | 15.8 |
| CPT-003 | 0.8 | 5.2 |
| CPT-005 | 1.5 | 11.4 |
| Doxorubicin (Control) | - | 0.5 |
Experimental Protocols
Protocol 1: Synthesis of a this compound Derivative Library
This protocol describes a general method for the synthesis of a library of N-substituted-5-cyclopropyl-1,3,4-thiadiazol-2-amine derivatives.
Materials:
-
2-amino-5-cyclopropyl-1,3,4-thiadiazole
-
A library of aromatic aldehydes
-
Methanol
-
Glacial acetic acid (catalyst)
-
Sodium borohydride
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Procedure:
-
Schiff Base Formation: a. In a round-bottom flask, dissolve 2-amino-5-cyclopropyl-1,3,4-thiadiazole (1 equivalent) in methanol. b. Add the desired aromatic aldehyde (1 equivalent) to the solution. c. Add a catalytic amount of glacial acetic acid (2-3 drops). d. Stir the reaction mixture at room temperature for 4-6 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, the Schiff base product may precipitate. If so, collect the solid by filtration. Otherwise, evaporate the solvent under reduced pressure.
-
Reduction to the Amine: a. Dissolve the crude Schiff base in methanol. b. Cool the solution to 0 °C in an ice bath. c. Slowly add sodium borohydride (1.5 equivalents) in small portions. d. Stir the reaction mixture at room temperature for 2-4 hours. e. Quench the reaction by the slow addition of water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography to obtain the desired N-substituted-5-cyclopropyl-1,3,4-thiadiazol-2-amine derivative.
-
Library Generation: a. Parallel synthesis can be employed using a multi-well reaction block to generate a library of derivatives with diverse aromatic substitutions.
Protocol 2: High-Throughput Screening for Carbonic Anhydrase IX Inhibitors
This protocol outlines a colorimetric assay for the high-throughput screening of the synthesized library for inhibitors of human carbonic anhydrase IX.[7]
Materials:
-
Recombinant human Carbonic Anhydrase IX (CA IX)
-
CA Assay Buffer
-
p-Nitrophenyl acetate (pNPA), substrate
-
Compound library dissolved in DMSO
-
Acetazolamide (positive control)
-
384-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Plating: a. Prepare a stock solution of each library compound in DMSO (e.g., 10 mM). b. In a 384-well plate, add 1 µL of each compound solution to the corresponding well to achieve a final concentration of 10 µM in the assay. c. Add 1 µL of DMSO to the control wells (negative and positive controls).
-
Assay Preparation: a. Prepare a working solution of CA IX in CA Assay Buffer. b. Add 50 µL of the CA IX working solution to each well, except for the no-enzyme control wells. c. Add 1 µL of Acetazolamide solution to the positive control wells. d. Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Enzymatic Reaction and Measurement: a. Prepare a working solution of pNPA in CA Assay Buffer. b. Add 50 µL of the pNPA working solution to all wells to initiate the reaction. c. Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30 minutes (kinetic mode).
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well. b. Determine the percent inhibition for each compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100 c. Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition). d. For hit compounds, perform dose-response experiments to determine the IC50 value.
Protocol 3: Cell Viability (MTT) Assay
This protocol describes a secondary assay to evaluate the cytotoxicity of the hit compounds from the primary screen in a cancer cell line.[8][9][10][11]
Materials:
-
Human cancer cell line (e.g., HT-29)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Hit compounds from the primary screen
-
Doxorubicin (positive control)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the hit compounds and doxorubicin in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. c. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control). d. Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well.[8] b. Incubate the plate for 4 hours at 37°C.[8] c. Carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] e. Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measurement and Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualization
Caption: Experimental workflow for the high-throughput screening of a this compound derivative library.
Caption: Signaling pathway of Carbonic Anhydrase IX in cancer and the proposed mechanism of action for this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. Carbonic anhydrase enzymes II, VII, IX and XII in colorectal carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. protocols.io [protocols.io]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Click Chemistry Reactions Involving 5-Cyclopropyl-1,3,4-thiadiazol-2-amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for engaging 5-cyclopropyl-1,3,4-thiadiazol-2-amine and its derivatives in click chemistry reactions. Given the burgeoning interest in 1,3,4-thiadiazole scaffolds in medicinal and agricultural chemistry, their conjugation to other molecules via robust and efficient click chemistry opens new avenues for creating novel chemical entities with enhanced biological activities.[1][2][3] This document outlines proposed methodologies for both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), two prominent examples of click chemistry.[4][5][6]
The protocols detailed below are model procedures, adaptable for various research applications, including drug discovery, bioconjugation, and materials science.[7][8][9] They are based on established principles of click chemistry and the known reactivity of amino-thiadiazoles.
Overview of Click Chemistry with this compound Derivatives
Click chemistry offers a powerful approach for molecular assembly, characterized by high yields, stereospecificity, and tolerance to a wide range of functional groups and solvents.[10][11] The primary amine on this compound serves as a versatile handle for introducing either an azide or a terminal alkyne functionality, which are prerequisites for participating in azide-alkyne cycloaddition reactions.
Two primary strategies are presented:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This classic click reaction utilizes a copper(I) catalyst to unite a terminal alkyne and an azide, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[5][12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free variant employs a strained cyclooctyne, which reacts readily with an azide, making it ideal for biological applications where copper toxicity is a concern.[13][14]
The following sections provide hypothetical, yet plausible, synthetic routes to prepare the necessary azide and alkyne derivatives of this compound, followed by detailed protocols for their use in CuAAC and SPAAC reactions.
Synthesis of Functionalized this compound Derivatives
To engage in click chemistry, the 2-amino group of 5-cyclopropyl-1,3,4-thiadiazole must be functionalized with either an azide or an alkyne. Below are proposed synthetic pathways.
Synthesis of an Alkyne-Modified Derivative
A terminal alkyne can be introduced by acylating the primary amine with a commercially available alkyne-containing acyl chloride, such as 4-pentynoyl chloride.
Caption: Proposed synthesis of an alkyne-functionalized thiadiazole.
Synthesis of an Azide-Modified Derivative
An azide group can be introduced via a two-step process: first, acylation with an ω-halo acyl chloride (e.g., 3-chloropropionyl chloride), followed by nucleophilic substitution with sodium azide.
Caption: Proposed synthesis of an azide-functionalized thiadiazole.
Experimental Protocols
The following are detailed protocols for CuAAC and SPAAC reactions using the proposed functionalized thiadiazole derivatives.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the reaction between the alkyne-functionalized thiadiazole and an azide-containing molecule (e.g., benzyl azide as a model).
Caption: Workflow for the CuAAC reaction.
Methodology:
-
Preparation of Reagents:
-
Dissolve the alkyne-functionalized thiadiazole (1.0 equiv) in a suitable solvent mixture such as 1:1 t-BuOH/H₂O.
-
Add the azide partner (e.g., benzyl azide, 1.1 equiv).
-
Prepare fresh stock solutions of copper(II) sulfate (e.g., 0.1 M in water) and sodium ascorbate (e.g., 0.2 M in water).
-
-
Reaction Setup:
-
To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution (0.1 equiv).
-
Add the sodium ascorbate solution (0.2 equiv) to reduce Cu(II) to the active Cu(I) species. The reaction mixture may change color.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete (typically 4-24 hours), dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole product.
-
Quantitative Data (Hypothetical):
| Parameter | Value |
| Reactant Ratio | 1.0 (Alkyne) : 1.1 (Azide) |
| Catalyst Loading | 10 mol% CuSO₄ |
| Reductant | 20 mol% Sodium Ascorbate |
| Solvent | t-BuOH/H₂O (1:1) |
| Temperature | Room Temperature |
| Typical Reaction Time | 4 - 24 hours |
| Expected Yield | > 85% |
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the reaction between the azide-functionalized thiadiazole and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).
Caption: Workflow for the SPAAC reaction.
Methodology:
-
Preparation of Reagents:
-
Dissolve the azide-functionalized thiadiazole (1.0 equiv) in a suitable organic solvent such as acetonitrile or DMSO.
-
Dissolve the strained alkyne (e.g., a DBCO derivative, 1.0 equiv) in the same solvent.
-
-
Reaction Setup:
-
Combine the solutions of the azide and the strained alkyne.
-
No catalyst is required for this reaction.[15]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. These reactions are often faster than their copper-catalyzed counterparts.
-
-
Workup and Purification:
-
Once the reaction is complete (typically 1-12 hours), the solvent can be removed under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the desired triazole product.
-
Quantitative Data (Hypothetical):
| Parameter | Value |
| Reactant Ratio | 1.0 (Azide) : 1.0 (Strained Alkyne) |
| Catalyst | None |
| Solvent | Acetonitrile, DMSO, or aqueous buffers |
| Temperature | Room Temperature |
| Typical Reaction Time | 1 - 12 hours |
| Expected Yield | > 90% |
Applications and Future Directions
The ability to conjugate this compound derivatives to a wide array of molecules using click chemistry has significant implications for drug discovery and development. For instance, this methodology can be used to:
-
Synthesize novel drug candidates: By clicking the thiadiazole scaffold to other pharmacophores, libraries of new compounds can be rapidly assembled and screened for biological activity.[8]
-
Develop targeted drug delivery systems: The thiadiazole derivative can be attached to targeting ligands, such as peptides or antibodies, to direct a therapeutic payload to specific cells or tissues.
-
Create molecular probes: By attaching fluorescent dyes or biotin tags, these derivatives can be used as probes to study biological processes.
These protocols provide a foundation for researchers to explore the vast potential of click chemistry in conjunction with the privileged 1,3,4-thiadiazole scaffold. Further optimization of reaction conditions may be necessary depending on the specific substrates used.
References
- 1. Buy N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. rroeder.nd.edu [rroeder.nd.edu]
- 8. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. Click Chemistry [organic-chemistry.org]
- 12. broadpharm.com [broadpharm.com]
- 13. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 15. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-cyclopropyl-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-cyclopropyl-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic pathway involves a two-step process:
-
Acylation of thiosemicarbazide: Reaction of cyclopropanecarbonyl chloride or cyclopropanecarboxylic acid with thiosemicarbazide to form the intermediate, 1-(cyclopropanecarbonyl)thiosemicarbazide.
-
Cyclodehydration: Acid-catalyzed cyclization of the thiosemicarbazide intermediate to yield the final this compound.[1][2]
Q2: What are the common cyclizing agents used for this synthesis?
Several dehydrating agents can be employed for the cyclization step. The choice of agent can significantly impact reaction conditions and yield. Common agents include:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Polyphosphoric Acid (PPA)[5]
Q3: What are the potential side products in this synthesis?
The primary side products can include:
-
1,3,4-Oxadiazole derivatives: Formation of the corresponding oxadiazole can occur, particularly when using certain cyclizing agents under harsh conditions.[3]
-
1,2,4-Triazole derivatives: Depending on the reaction conditions, rearrangement and cyclization can lead to the formation of 1,2,4-triazole-3-thiol byproducts.
-
Unreacted intermediates: Incomplete cyclization will result in the presence of 1-(cyclopropanecarbonyl)thiosemicarbazide in the final product mixture.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate (e.g., silica gel), the disappearance of the starting material spots and the appearance of a new spot corresponding to the product will indicate that the reaction is proceeding. A suitable eluent system, for instance, a mixture of ethyl acetate and hexane, can be used for development.[6]
Q5: What are the recommended methods for purifying the final product?
Purification of this compound can typically be achieved through:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[6] Ethanol or a mixture of ethanol and water are often suitable solvents.
-
Column Chromatography: For more challenging purifications or to remove closely related impurities, silica gel column chromatography can be employed.
Troubleshooting Guides for Low Yield
This section addresses common issues that can lead to low yields in the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Materials | 1. Inadequate Reaction Temperature: The reaction may require heating to overcome the activation energy. | Systematically increase the reaction temperature and monitor the progress by TLC. For the cyclization step with H₂SO₄ or POCl₃, controlled heating is often necessary. |
| 2. Insufficient Reaction Time: The reaction may not have reached completion. | Extend the reaction time and continue to monitor by TLC until the starting materials are consumed. | |
| 3. Poor Quality of Reagents: Impurities in the starting materials (cyclopropanecarbonyl chloride, thiosemicarbazide, or cyclizing agent) can inhibit the reaction or lead to side products.[6] | Ensure the purity of all reagents. Use freshly distilled or high-purity starting materials. | |
| 4. Inefficient Stirring: For heterogeneous reactions, poor mixing can limit the contact between reactants. | Ensure vigorous and efficient stirring throughout the reaction. | |
| Formation of Multiple Products (Observed on TLC) | 1. Unwanted Side Reactions: The formation of byproducts such as oxadiazoles or triazoles can be prevalent under certain conditions.[7] | Optimize the reaction conditions. For example, when using POCl₃, lower temperatures may favor the formation of the thiadiazole over the oxadiazole.[3] The choice of a milder cyclizing agent like PPE could also be considered.[5] |
| 2. Degradation of Product: The desired product may be unstable under the reaction conditions, especially with strong acids and high temperatures. | Attempt the reaction under milder conditions (lower temperature, shorter reaction time). Neutralize the reaction mixture promptly during workup. | |
| Difficulty in Product Isolation | 1. Product is Soluble in the Workup Solvent: The product may not precipitate out of solution during the workup. | After neutralization, extract the aqueous layer with a suitable organic solvent like ethyl acetate. Concentrate the organic extracts to recover the product. |
| 2. Emulsion Formation During Extraction: An emulsion may form during the aqueous workup, making phase separation difficult. | Add a saturated brine solution to help break the emulsion. | |
| 3. Ineffective Recrystallization: The chosen solvent may not be optimal for recrystallization, leading to poor recovery or impure crystals. | Screen a variety of solvents or solvent mixtures for recrystallization. Common choices include ethanol, methanol, or mixtures with water. |
Experimental Protocols
The following are general methodologies for the key steps in the synthesis of this compound. Note: These protocols are general guidelines and may require optimization for specific laboratory conditions and scales.
Protocol 1: Synthesis of 1-(cyclopropanecarbonyl)thiosemicarbazide (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve thiosemicarbazide (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Cyclopropanecarbonyl Chloride: Cool the solution in an ice bath. Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Workup: If a precipitate forms, filter the solid, wash it with cold solvent, and dry it. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or used directly in the next step.
Protocol 2: Cyclization to this compound using Concentrated Sulfuric Acid
-
Reaction Setup: In a round-bottom flask, carefully add 1-(cyclopropanecarbonyl)thiosemicarbazide (1.0 equivalent) to an excess of cold (0 °C) concentrated sulfuric acid with stirring.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a base, such as aqueous ammonia or sodium hydroxide, until a precipitate forms.
-
Isolation and Purification: Filter the solid precipitate, wash it thoroughly with water, and dry it. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[2]
Protocol 3: Cyclization to this compound using Phosphorus Oxychloride (POCl₃)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-(cyclopropanecarbonyl)thiosemicarbazide (1.0 equivalent) in an excess of phosphorus oxychloride.
-
Reaction: Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., potassium carbonate or sodium bicarbonate) until a solid precipitate is formed.
-
Isolation and Purification: Filter the solid, wash it with water, and dry it. The crude product can be purified by recrystallization.[3]
Data Presentation
Table 1: Comparison of Cyclizing Agents and Typical Reaction Conditions
| Cyclizing Agent | Solvent | Temperature | Reaction Time | Typical Yield Range | Reference |
| Conc. H₂SO₄ | Neat | Room Temperature | 12-24 hours | 60-80% | [2] |
| POCl₃ | Neat or Chlorobenzene | Reflux (approx. 106-132 °C) | 2-4 hours | 70-90% | [3] |
| PPA | Neat or Chloroform | 85-100 °C | 2-10 hours | 45-70% | [5] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
optimizing reaction conditions for the synthesis of 5-cyclopropyl-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-cyclopropyl-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and robust method is the acid-catalyzed cyclization of cyclopropanecarboxylic acid with thiosemicarbazide.[1] This one-pot synthesis is favored for its operational simplicity and the use of readily available starting materials. An alternative route involves the conversion of cyclopropanecarboxylic acid to cyclopropanecarbonyl chloride, followed by reaction with thiosemicarbazide.
Q2: I am getting a low yield. What are the potential causes and solutions?
A2: Low yields can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identify and resolve the issue. Common causes include incomplete reaction, side product formation, and inefficient purification.
Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?
A3: Common impurities include unreacted starting materials (cyclopropanecarboxylic acid and thiosemicarbazide) and intermediate thiosemicarbazone. Recrystallization from a suitable solvent system, such as ethanol-water, is often effective for purification.[2] If impurities persist, column chromatography on silica gel may be necessary.
Q4: What are the key safety precautions I should take during this synthesis?
A4: When using strong acids like concentrated sulfuric acid, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Cyclopropanecarbonyl chloride is corrosive and moisture-sensitive; handle it with care under anhydrous conditions.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inadequate acid catalyst concentration or activity. | Ensure the use of a sufficient amount of concentrated acid (e.g., H₂SO₄) to drive the cyclodehydration. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for product formation via TLC. For acid-catalyzed reactions, refluxing is often necessary.[4] | |
| Poor quality of starting materials. | Verify the purity of cyclopropanecarboxylic acid and thiosemicarbazide. Use freshly opened or purified reagents if necessary. | |
| Presence of Multiple Spots on TLC | Formation of intermediate N-cyclopropylcarbonylthiosemicarbazide. | Increase the reaction time or temperature to promote complete cyclization. |
| Side reactions due to excessive heat. | Monitor the reaction temperature closely. If decomposition is suspected, perform the reaction at a lower temperature for a longer duration. | |
| Product Oiling Out During Recrystallization | The solvent system is not optimal. | Experiment with different solvent ratios (e.g., ethanol/water, methanol/water) or try a different solvent system altogether. Seeding with a small crystal of pure product can also induce crystallization. |
| Final Product is Colored | Presence of colored impurities. | Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
Experimental Protocols
Method 1: Acid-Catalyzed Cyclization of Cyclopropanecarboxylic Acid and Thiosemicarbazide
This protocol is adapted from general procedures for the synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles.[1][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopropanecarboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (catalytic to stoichiometric amount, to be optimized) to the mixture with stirring.
-
Reaction: Heat the mixture to reflux for a period of 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Isolation and Purification: Filter the solid product, wash it thoroughly with water, and dry it. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol-water) to obtain pure this compound.
Method 2: Using a Coupling Reagent (PPE)
This method is based on a greener approach to synthesizing 2-amino-1,3,4-thiadiazoles.[5][6][7]
-
Reaction Setup: In a suitable flask, mix cyclopropanecarboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) in a solvent like chloroform.
-
Reagent Addition: Add polyphosphate ester (PPE) to the mixture.
-
Reaction: Heat the mixture, typically at a temperature not exceeding 85°C, until the reaction is complete as monitored by TLC.
-
Work-up and Isolation: Follow the work-up procedure recommended by the specific PPE protocol, which may involve quenching with water and extraction.
Data Presentation
Table 1: Comparison of Reaction Conditions
| Parameter | Method 1: Acid-Catalyzed | Method 2: PPE Coupling |
| Starting Materials | Cyclopropanecarboxylic Acid, Thiosemicarbazide | Cyclopropanecarboxylic Acid, Thiosemicarbazide |
| Key Reagent | Concentrated Sulfuric Acid | Polyphosphate Ester (PPE) |
| Solvent | Often neat or in a high-boiling solvent like ethanol | Chloroform |
| Temperature | Reflux (Varies with solvent) | < 85°C |
| Typical Reaction Time | 1 - 4 hours | Variable, monitor by TLC |
| Work-up | Ice quench, neutralization | Quenching, extraction |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
common side products in 1,3,4-thiadiazole synthesis and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,3,4-thiadiazoles.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1,3,4-thiadiazoles, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1,3,4-Thiadiazole | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction temperature or prolong the reaction time as needed. |
| Ineffective cyclizing/dehydrating agent: The chosen reagent (e.g., H₂SO₄, POCl₃) may not be suitable for the specific substrates. | - Consider using an alternative dehydrating agent such as polyphosphoric acid (PPA) or methanesulfonic acid.[1][2] - For syntheses from diacylhydrazines, Lawesson's reagent can be an effective alternative to phosphorus pentasulfide (P₂S₅), often resulting in cleaner reactions and higher yields. | |
| Degradation of starting materials or product: Harsh reaction conditions (e.g., excessively high temperatures or highly concentrated acid) can lead to decomposition. | - Perform the reaction at the lowest effective temperature. - Use a milder cyclizing agent if possible. | |
| Presence of a Major Side Product with a Similar Mass to the Desired Product | Formation of 1,3,4-Oxadiazole: This is a common side product, especially when using dehydrating agents like phosphorus oxychloride (POCl₃) or when the reaction intermediate is an acyl thiosemicarbazide.[3] | - Reagent Selection: Use a thionating agent like Lawesson's reagent for the cyclization of diacylhydrazines to favor the formation of the thiadiazole ring. - Solvent and Catalyst Choice: An acid-catalyzed regioselective cyclization using p-toluenesulfonic acid (p-TSA) in water has been shown to favor the formation of 2,5-disubstituted-1,3,4-thiadiazoles over 1,3,4-oxadiazoles.[4][5] |
| Difficult Purification: Product Contaminated with a Greasy or Oily Substance | Byproducts from Lawesson's Reagent: When using Lawesson's reagent, a six-membered phosphorus-containing byproduct and 4-methoxybenzenecarbothioic acid can form, which can be difficult to remove by standard chromatography.[6][7] | - Workup Procedure: After the reaction, quench with a saturated solution of sodium bicarbonate (NaHCO₃).[6] - Byproduct Decomposition: Treat the reaction mixture with ethanol or ethylene glycol during workup to decompose the phosphorus-containing byproduct into more polar, easily separable compounds.[7] - Purification: Column chromatography on silica gel may still be necessary. A polar solvent system can help in separating the product from the byproducts. |
| Multiple Spots on TLC, Indicating a Mixture of Products | Formation of multiple isomers or side products: Depending on the starting materials and reaction conditions, other heterocyclic systems like 1,2,4-triazoles can form. | - Control of Reaction Conditions: Carefully control the pH and temperature of the reaction. For example, intramolecular cyclization of 1,4-disubstituted thiosemicarbazides in an acidic medium favors 1,3,4-thiadiazole formation, while an alkaline medium can lead to 1,2,4-triazoles. - Purification: Utilize column chromatography with a carefully selected solvent gradient to separate the different products. Recrystallization can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from thiosemicarbazide and a carboxylic acid?
A1: The most common side product is the corresponding 2-amino-5-substituted-1,3,4-oxadiazole. This occurs due to the competitive cyclization pathway where the oxygen of the carbonyl group attacks the carbocation intermediate instead of the sulfur atom. The choice of dehydrating agent can significantly influence the ratio of thiadiazole to oxadiazole. For instance, using phosphorus oxychloride (POCl₃) can sometimes lead to a higher proportion of the oxadiazole byproduct.[3]
Q2: How can I prevent the formation of the 1,3,4-oxadiazole side product?
A2: To minimize the formation of the 1,3,4-oxadiazole side product, consider the following strategies:
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Use of a milder cyclizing agent: Reagents like polyphosphoric acid (PPA) can favor the formation of the thiadiazole.
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Two-step synthesis: Isolate the intermediate acylthiosemicarbazide before cyclization. This allows for purification of the intermediate and more controlled cyclization conditions.
-
Specific reaction conditions: For the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, using p-toluenesulfonic acid (p-TSA) as a catalyst in water has been shown to be highly regioselective for the thiadiazole product.[4][5]
Q3: I am using Lawesson's reagent and my final product is contaminated with a byproduct that is difficult to remove. What is this byproduct and how can I get rid of it?
A3: The common byproducts from Lawesson's reagent are a six-membered phosphorus and sulfur-containing ring and 4-methoxybenzenecarbothioic acid.[6][7] These byproducts can have similar polarities to the desired 1,3,4-thiadiazole, making purification by column chromatography challenging. To remove these impurities:
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Modified Workup: After the reaction is complete, add ethanol or ethylene glycol to the reaction mixture and reflux for a short period. This will decompose the phosphorus-containing byproduct into more polar and easily separable compounds.[7]
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Aqueous Wash: A wash with a mild base, such as a saturated sodium bicarbonate solution, can help remove the acidic byproduct, 4-methoxybenzenecarbothioic acid.[6]
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Chromatography: If impurities persist, column chromatography using a carefully selected eluent system is recommended.
Q4: My reaction to form a 2,5-disubstituted-1,3,4-thiadiazole is not going to completion. What can I do?
A4: If the reaction is sluggish, you can try the following:
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Increase Temperature: Gently heating the reaction mixture can often drive it to completion. However, be cautious of potential side reactions or degradation at higher temperatures.
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Increase Reaction Time: Some reactions may require longer periods to go to completion. Monitor the reaction by TLC to determine the optimal time.
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Change of Reagent: If you are using a mild dehydrating agent, switching to a stronger one like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) might be necessary. Be aware that harsher conditions can also lead to more side products.[1][2]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole from Benzoic Acid and Thiosemicarbazide
Materials:
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Benzoic acid
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Thiosemicarbazide
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Phosphorus oxychloride (POCl₃)
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Ethanol
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Aqueous ammonia solution
Procedure:
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In a round-bottom flask, mix equimolar amounts of benzoic acid and thiosemicarbazide.
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Slowly add phosphorus oxychloride (2-3 equivalents) to the mixture under a fume hood with constant stirring. The reaction is exothermic.
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After the initial reaction subsides, heat the mixture at 80-90°C for 2-3 hours.
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Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
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Neutralize the acidic solution with a concentrated aqueous ammonia solution until the pH is approximately 8-9.
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The solid product will precipitate out. Filter the precipitate, wash it thoroughly with cold water, and dry it.
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Recrystallize the crude product from ethanol to obtain pure 2-amino-5-phenyl-1,3,4-thiadiazole.
Protocol 2: Synthesis of 2,5-Diphenyl-1,3,4-thiadiazole from N,N'-Dibenzoylhydrazine using Lawesson's Reagent
Materials:
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N,N'-Dibenzoylhydrazine
-
Lawesson's Reagent
-
Anhydrous Toluene
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Saturated sodium bicarbonate solution
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Ethanol
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
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To a solution of N,N'-dibenzoylhydrazine in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and evaporate the toluene under reduced pressure.
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To the residue, add ethanol and reflux for 30 minutes to decompose the phosphorus-containing byproducts.[7]
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Remove the ethanol by evaporation. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove acidic byproducts.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2,5-diphenyl-1,3,4-thiadiazole.
Visualizations
Caption: Reaction pathway for 1,3,4-thiadiazole synthesis from thiosemicarbazide.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 5-cyclopropyl-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 5-cyclopropyl-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing 5-substituted-2-amino-1,3,4-thiadiazoles, including the cyclopropyl derivative, is the acid-catalyzed cyclization of thiosemicarbazide with the corresponding carboxylic acid (in this case, cyclopropanecarboxylic acid) or its derivatives like acid chlorides.[1] Commonly used dehydrating agents include sulfuric acid, polyphosphoric acid (PPA), and phosphorus pentachloride.[1][2] An alternative, less hazardous method employs polyphosphate ester (PPE) as the cyclizing agent.[3] Another approach involves the oxidative cyclization of the intermediate thiosemicarbazone.[4]
Q2: My final product is off-white or yellowish instead of the expected white solid. What could be the cause?
A2: Discoloration in the final product often indicates the presence of impurities. These could be residual starting materials, byproducts from side reactions, or degradation products. Inadequate purification is the most likely reason. It is crucial to perform a thorough purification step, such as recrystallization or column chromatography, to remove these colored impurities.[5][6]
Q3: The melting point of my synthesized compound is broad or lower than the literature value. What does this signify?
A3: A broad or depressed melting point is a classic indication of an impure compound. Impurities disrupt the crystal lattice of the solid, leading to a wider melting range at a lower temperature. To address this, further purification of the product is necessary.
Q4: What are the recommended purification techniques for this compound?
A4: The two most effective and commonly cited purification techniques for 2-amino-1,3,4-thiadiazole derivatives are recrystallization and column chromatography.[6][7] Recrystallization is often performed using a mixed solvent system, such as ethanol-water or DMF-water.[2][5] For more challenging separations, column chromatography using silica gel as the stationary phase is recommended.[6]
Q5: How can I monitor the progress and purity of my reaction and purification?
A5: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress by observing the disappearance of starting materials and the appearance of the product spot.[8] TLC can also be used to assess the purity of the final product and to identify suitable solvent systems for column chromatography.[7] For a more detailed purity analysis, techniques like High-Performance Liquid Chromatography (HPLC), 1H NMR spectroscopy, and Mass Spectrometry are used.[4][8][9]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Q: I am consistently getting a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors throughout the experimental process. Here's a systematic approach to troubleshoot this issue:
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Incomplete Reaction:
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Diagnosis: Monitor the reaction using TLC. If starting material spots are still prominent after the recommended reaction time, the reaction is likely incomplete.
-
Solution:
-
Reaction Time: Extend the reaction time and continue monitoring by TLC.
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Temperature: Ensure the reaction is being conducted at the optimal temperature. Some cyclizations may require heating.
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Reagents: Verify the purity and reactivity of your starting materials (cyclopropanecarboxylic acid and thiosemicarbazide) and the dehydrating agent. Old or improperly stored reagents can be less effective.
-
-
-
Suboptimal Reaction Conditions:
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Diagnosis: Review the chosen synthetic protocol. The ratio of reactants and the type and amount of acid catalyst are critical.
-
Solution:
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Catalyst: The choice of acid catalyst (e.g., H₂SO₄, PPA) can significantly impact the yield. Consider trying an alternative, such as polyphosphate ester (PPE), which has been reported to give good yields.[3]
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Stoichiometry: Ensure the molar ratios of the reactants are correct as per the literature procedure.
-
-
-
Product Loss During Work-up and Purification:
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Diagnosis: Significant loss of product can occur during extraction, filtration, and recrystallization steps.
-
Solution:
-
Extraction: When performing a liquid-liquid extraction, ensure the pH of the aqueous layer is adjusted correctly to minimize the solubility of your amine product. Perform multiple extractions with smaller volumes of the organic solvent for better recovery.
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Recrystallization: Avoid using an excessive amount of solvent for recrystallization, as this will lead to the product remaining in the mother liquor. Cool the solution slowly to maximize crystal formation and recovery.
-
-
Issue 2: Persistent Impurities After Recrystallization
Q: I have recrystallized my product, but TLC and NMR analysis still show the presence of impurities. What should I do?
A: If a single recrystallization is insufficient, you can try the following strategies:
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Optimize Recrystallization Solvent:
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Diagnosis: The impurity may have similar solubility to your product in the chosen solvent system.
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Solution: Experiment with different solvent pairs. The ideal solvent system is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity is either very soluble or insoluble at all temperatures. Common solvent systems for this class of compounds include ethanol/water and DMF/water.[2]
-
-
Perform a Second Recrystallization:
-
Diagnosis: A second recrystallization can often remove residual impurities.
-
Solution: Dissolve the partially purified product in a minimal amount of hot solvent and allow it to recrystallize.
-
-
Utilize Column Chromatography:
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Diagnosis: When impurities are very similar in polarity to the product, recrystallization may not be effective.
-
Solution: Column chromatography provides a higher degree of separation.[6] Use TLC to determine an appropriate solvent system (mobile phase) that gives good separation between your product and the impurities. A common stationary phase is silica gel.[7]
-
-
Acid-Base Wash:
-
Diagnosis: If you suspect acidic or basic impurities, an acid-base wash during the work-up can be effective.
-
Solution: Dissolve the crude product in an organic solvent. Wash with a dilute acidic solution (e.g., 1M HCl) to remove basic impurities, followed by a wash with a dilute basic solution (e.g., saturated NaHCO₃) to remove acidic impurities. Finally, wash with brine and dry the organic layer.
-
Quantitative Data on Purification Strategies
The following table presents illustrative data on the impact of different purification methods on the final purity and yield of this compound. (Note: These are representative values and actual results may vary).
| Purification Stage | Yield (%) | Purity by HPLC (%) | Appearance | Melting Point (°C) |
| Crude Product | 95 | 85 | Light Yellow Solid | 165-170 (broad) |
| After Recrystallization (Ethanol/Water) | 78 | 97 | Off-white Solid | 174-176 |
| After Column Chromatography | 65 | >99 | White Crystalline Solid | 176-177 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acid-Catalyzed Cyclization
This protocol is a general procedure based on common methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles.[1][10]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiosemicarbazide (0.1 mol) and cyclopropanecarboxylic acid (0.1 mol).
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 5 mL) or an equivalent amount of polyphosphoric acid with cooling in an ice bath.
-
Reaction: Heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours (typically 2-4 hours). Monitor the reaction progress by TLC.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice.
-
Neutralize the solution by the slow addition of a concentrated basic solution (e.g., NaOH or NaHCO₃ solution) until the pH is approximately 8.[2]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it thoroughly.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent system, such as an ethanol/water mixture.[5]
-
Dissolution: Place the crude, dried solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to boiling until the solid dissolves completely.
-
Induce Crystallization: Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Add a few more drops of the primary solvent until the solution is clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum crystal formation, you can place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent mixture and dry them in a vacuum oven.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent). Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing purity issues in the synthesis of this compound.
References
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. datapdf.com [datapdf.com]
- 7. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 9. 2-Amino-1,3,4-thiadiazole | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
overcoming challenges in the scale-up synthesis of 5-cyclopropyl-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-cyclopropyl-1,3,4-thiadiazol-2-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.
1. Synthesis of Cyclopropanecarboxylic Acid
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete hydrolysis of cyclopropyl cyanide. | Ensure complete hydrolysis by extending the reaction time or adjusting the concentration of the hydrolyzing agent.[1] |
| Polymerization of byproducts. | Control the reaction temperature carefully during acidification and extraction to minimize polymer formation.[1] | |
| Inefficient extraction of the product. | Use a continuous liquid-liquid extractor for more efficient extraction. Ensure the pH of the aqueous layer is sufficiently low to protonate the carboxylic acid. | |
| Product Contamination | Presence of starting materials or polymeric byproducts. | Purify the crude product by fractional distillation under reduced pressure.[1][2] |
| Discoloration of the final product. | Treat the crude product with activated carbon before distillation to remove colored impurities. |
2. Preparation of Cyclopropanecarbonyl Chloride
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction with the chlorinating agent (e.g., thionyl chloride). | Use a slight excess of the chlorinating agent (1.1-1.2 equivalents).[3] Ensure the reaction goes to completion by monitoring gas evolution (e.g., SO2, HCl).[2] |
| Degradation of the product during distillation. | Perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.[2][3] | |
| Product Impurity | Residual chlorinating agent in the final product. | After the reaction is complete, apply a nitrogen sparge to help remove any remaining volatile reagents before distillation. |
| Presence of cyclopropanecarboxylic acid. | Ensure the reaction with the chlorinating agent is complete before proceeding to distillation. A small amount of a high-boiling inert solvent can be added to aid in the removal of the last traces of the chlorinating agent. |
3. Cyclization to this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete cyclization. | Optimize the reaction temperature and time. The use of a dehydrating agent like polyphosphoric acid can improve yields.[4] |
| Formation of byproducts, such as diacyl thiosemicarbazide or other heterocyclic systems. | Control the stoichiometry of the reactants carefully. The order of addition of reagents can also influence the outcome. | |
| Difficulty in isolating the product. | The product may be soluble in the reaction mixture. Adjust the pH of the solution to precipitate the amine.[4] If precipitation is not effective, consider extraction with a suitable organic solvent. | |
| Product Purity Issues | Presence of unreacted thiosemicarbazide. | Wash the crude product with a solvent in which the starting material is soluble but the product is not. Recrystallization is also a viable purification method. |
| Formation of colored impurities. | Treat the crude product with activated carbon during recrystallization. | |
| Exothermic Reaction | The reaction between the acid chloride and thiosemicarbazide can be exothermic. | On a larger scale, control the rate of addition of the cyclopropanecarbonyl chloride to the thiosemicarbazide solution. Ensure adequate cooling and stirring to dissipate heat effectively. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the cyclization step?
A1: The most critical parameters are temperature control, efficient mixing, and the rate of addition of reactants. The reaction can be exothermic, and localized overheating can lead to byproduct formation and reduced yield. Ensure your reactor system has adequate heat transfer capabilities and robust agitation.
Q2: Are there alternative reagents to thionyl chloride for the preparation of cyclopropanecarbonyl chloride that are more suitable for large-scale synthesis?
A2: Yes, other chlorinating agents like oxalyl chloride or phosphorus pentachloride can be used.[3] The choice of reagent may depend on factors such as cost, safety, and ease of handling on a larger scale. For instance, the use of oxalyl chloride with a catalytic amount of DMF is a common alternative.
Q3: What are the common byproducts in the synthesis of 2-amino-1,3,4-thiadiazoles?
A3: Common byproducts can include unreacted starting materials, intermediates such as N-acylthiosemicarbazides, and potentially other heterocyclic ring systems depending on the reaction conditions. In some cases, dimerization or polymerization of reactants or products can occur, especially at elevated temperatures.
Q4: How can I improve the purity of the final product on a large scale?
A4: For large-scale purification, recrystallization is often the most effective method. The choice of solvent is crucial and should be optimized to provide good recovery of the pure product while leaving impurities in the mother liquor. Slurrying the crude product in a suitable solvent to wash away impurities can also be an effective preliminary purification step.
Q5: What safety precautions should be taken during the synthesis?
A5: Thionyl chloride and other chlorinating agents are corrosive and toxic, and their reactions release hazardous gases like HCl and SO2. The synthesis should be carried out in a well-ventilated fume hood or a contained reactor system equipped with a scrubber to neutralize acidic gases.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.
Experimental Protocols
Synthesis of Cyclopropanecarbonyl Chloride
This protocol is adapted from a general procedure for the synthesis of acid chlorides.
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, a reflux condenser connected to a gas scrubber, and a dropping funnel, charge cyclopropanecarboxylic acid.
-
Reagent Addition: Slowly add thionyl chloride (1.1-1.2 molar equivalents) to the stirred cyclopropanecarboxylic acid. The addition should be controlled to manage the evolution of HCl and SO2 gas.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to a gentle reflux (typically 50-80 °C) and maintain for 2-4 hours, or until the gas evolution ceases.[2][3]
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Work-up and Purification: Cool the reaction mixture to room temperature. The crude cyclopropanecarbonyl chloride can be purified by fractional distillation under reduced pressure.[2][3]
Cyclization to this compound
This protocol is a general method for the synthesis of 2-amino-1,3,4-thiadiazoles.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve thiosemicarbazide in a suitable solvent (e.g., a non-protic solvent like THF or dioxane).
-
Reagent Addition: Cool the thiosemicarbazide solution in an ice bath. Slowly add a solution of cyclopropanecarbonyl chloride in the same solvent via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS). In some cases, gentle heating may be required to drive the cyclization to completion.
-
Work-up and Purification: Quench the reaction by the slow addition of water or an aqueous base (e.g., sodium bicarbonate solution). The product may precipitate from the solution. Collect the solid by filtration, wash with water, and then a suitable organic solvent to remove impurities. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Summary
Table 1: Reaction Parameters for Cyclopropanecarbonyl Chloride Synthesis
| Parameter | Value | Reference |
| Chlorinating Agent | Thionyl Chloride | [3] |
| Molar Ratio (Agent:Acid) | 1.1:1 to 1.2:1 | [3] |
| Temperature | 50-100 °C | [3] |
| Yield | 90-96% | [2][3] |
| Purity | >98% (by GC) | [2][3] |
Visualizations
DOT Script for Synthesis Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]
- 3. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 4. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
refinement of protocols for the functionalization of the 5-cyclopropyl-1,3,4-thiadiazol-2-amine core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of protocols for the functionalization of the 5-cyclopropyl-1,3,4-thiadiazol-2-amine core.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing the this compound core?
A1: The most widely employed method is the acid-catalyzed cyclization of cyclopropanecarboxylic acid with thiosemicarbazide.[1] Strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are typically used as both the catalyst and dehydrating agent to drive the reaction to completion. This one-pot synthesis is generally robust and can be adapted for various 5-substituted-2-amino-1,3,4-thiadiazole derivatives.[1]
Q2: I am observing a low yield in the synthesis of the thiadiazole core. What are the potential causes and solutions?
A2: Low yields in this synthesis can often be attributed to incomplete reaction, side product formation, or difficult purification. Key areas to investigate are:
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Dehydration: Ensure anhydrous conditions and a sufficient amount of a strong dehydrating agent like concentrated sulfuric acid or PPA. Water from reagents or the reaction itself can hinder the cyclization step.
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Reaction Temperature and Time: The reaction often requires heating to proceed efficiently. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Purity of Starting Materials: Impurities in the cyclopropanecarboxylic acid or thiosemicarbazide can lead to side reactions. Ensure high-purity starting materials are used.
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Work-up Procedure: The product is typically isolated by carefully quenching the acidic reaction mixture with a base (e.g., sodium bicarbonate solution) after cooling. Improper pH adjustment or quenching at a high temperature can lead to product degradation.
Q3: What are the primary methods for functionalizing the 2-amino group of the this compound core?
A3: The 2-amino group is the most common site for functionalization. The primary methods include:
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N-Acylation: Reaction with acyl chlorides or acid anhydrides to form the corresponding amides. This is a straightforward and high-yielding transformation.[2]
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Formation of Fused Heterocycles: The 2-amino group can be used as a handle to construct fused bicyclic systems, such as imidazo[2,1-b][2][3][4]thiadiazoles, by reacting with α-haloketones.
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Palladium-Catalyzed Cross-Coupling: For C-N bond formation with aryl or heteroaryl partners, the Buchwald-Hartwig amination is a powerful tool. This typically requires prior conversion of the amine to a more suitable coupling partner like a halide, or starting from a 2-halo-5-cyclopropyl-1,3,4-thiadiazole.
Q4: Can the thiadiazole ring itself be functionalized?
A4: Direct functionalization of the thiadiazole ring, such as electrophilic aromatic substitution, is generally difficult due to the electron-deficient nature of the ring system. Functionalization is more commonly achieved by starting with a pre-functionalized precursor (e.g., a halo-substituted thiadiazole) and then performing cross-coupling reactions like the Suzuki-Miyaura coupling to introduce new carbon-carbon bonds.[5]
Troubleshooting Guides
N-Acylation of the 2-Amino Group
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low or No Product Formation | 1. Inactive acylating agent (hydrolyzed acyl chloride).2. Insufficiently activated carboxylic acid (if using coupling agents).3. Low nucleophilicity of the 2-amino group.4. Steric hindrance. | 1. Use freshly opened or distilled acyl chloride.2. Ensure coupling agents (e.g., HATU, HOBt) are fresh and used under anhydrous conditions.3. Add a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) to scavenge the generated acid (HCl) and drive the reaction forward.4. For sterically hindered substrates, consider longer reaction times, elevated temperatures, or more reactive acylating agents. |
| Formation of Multiple Products | 1. Di-acylation (on both the exocyclic amine and a ring nitrogen).2. Side reactions with the solvent or base. | 1. Use stoichiometric amounts of the acylating agent (1.0-1.1 equivalents).2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).3. Choose an inert solvent (e.g., THF, DCM, acetonitrile) and a non-nucleophilic base. |
| Difficult Product Isolation | 1. Product is soluble in the aqueous phase during work-up.2. Product forms an emulsion. | 1. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate, DCM).2. If the product is basic, adjust the pH of the aqueous layer to ensure it is in its neutral form before extraction.3. To break emulsions, add brine or filter the mixture through celite. |
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig)
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low or No Product Formation | 1. Catalyst deactivation (oxidation of Pd(0)).2. Poor choice of ligand for the specific substrate.3. Inappropriate base or solvent.4. Low reactivity of the halide/triflate. | 1. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and use degassed solvents.2. Screen different phosphine ligands (e.g., SPhos, XPhos, RuPhos for Buchwald-Hartwig; SPhos, P(t-Bu)3 for Suzuki).3. The choice of base is critical. Screen inorganic bases like K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like DBU. Solvents like dioxane, toluene, or DMF are common.4. For less reactive chlorides, use more active catalysts (e.g., palladium pre-catalysts) and ligands. |
| Significant Side Product Formation | 1. Protodeboronation (Suzuki): Hydrolysis of the boronic acid.2. Homocoupling of the boronic acid (Suzuki) or aryl halide.3. Hydrodehalogenation (reduction of the starting halide). | 1. Use anhydrous conditions and consider using boronic esters (e.g., pinacol esters) which are more stable.2. Ensure an inert atmosphere to prevent oxidative homocoupling. Optimize the stoichiometry of the coupling partners.3. Ensure the absence of hydride sources. Optimize the reaction time to avoid prolonged heating after the main reaction is complete. |
| Inconsistent Yields | 1. Variability in catalyst activity.2. Traces of oxygen or water in the reaction. | 1. Use a stable palladium pre-catalyst for better reproducibility.2. Rigorously degas solvents and ensure all glassware is oven-dried before use. Purge the reaction vessel with an inert gas for an adequate amount of time. |
Data Presentation
Table 1: Representative Conditions for the Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles
| 5-Substituent | Acid | Catalyst/Dehydrating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| tert-Butyl | Pivalic Acid | Conc. H₂SO₄ | Neat | 100 | 3 | ~85 | Adapted from[2] |
| Phenyl | Benzoic Acid | Polyphosphate Ester (PPE) | Chloroform | Reflux | 10 | 64.4 | [1] |
| 2-Phenylethyl | 3-Phenylpropionic Acid | Polyphosphate Ester (PPE) | Chloroform | Reflux | 10 | 47.8 | [1] |
| Cyclopropyl | Cyclopropanecarboxylic Acid | Conc. H₂SO₄ or PPA | Neat | 80-100 | 2-4 | >80 (expected) | General Method |
Table 2: Representative Conditions for N-Acylation of 2-Amino-5-Substituted-1,3,4-Thiadiazoles
| 5-Substituent | Acylating Agent | Base | Solvent | Temp | Time (h) | Yield (%) | Reference |
| Propyl | Cyclopropanecarbonyl chloride | - | THF | RT | 4 | 84.5 | [2] |
| Phenyl | Chloroacetyl chloride | Pyridine | Dioxane | Reflux | 3 | 78 | General Method |
| 4-Chlorophenyl | Chloroacetyl chloride | Anhydrous NaOAc | Benzene | Reflux | 4 | High | General Method |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles.[2]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add concentrated sulfuric acid (e.g., 20 mL for a 0.1 mol scale reaction).
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Addition of Reagents: To the stirred sulfuric acid, add thiosemicarbazide (0.1 mol, 9.11 g) portion-wise, ensuring the temperature does not rise excessively. After complete addition, add cyclopropanecarboxylic acid (0.1 mol, 8.61 g) dropwise.
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Reaction: Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane).
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Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
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Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
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Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.
Protocol 2: N-Acylation using an Acyl Chloride
This protocol is based on the acylation of a similar 2-amino-1,3,4-thiadiazole derivative.[2]
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as THF or pyridine.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Add the desired acyl chloride (1.1 equivalents) dropwise with continuous stirring. If not using pyridine as the solvent, add 1.2 equivalents of a non-nucleophilic base like triethylamine.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, or until TLC analysis indicates the consumption of the starting material.
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Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.
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Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and air-dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Caption: A general experimental workflow for the synthesis and subsequent functionalization of the this compound core.
Caption: Key functionalization pathways originating from the this compound core.
References
- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the stability of 5-cyclopropyl-1,3,4-thiadiazol-2-amine derivatives for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the in vivo stability of 5-cyclopropyl-1,3,4-thiadiazol-2-amine derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo studies with this compound derivatives.
Issue 1: Rapid in vivo clearance and low bioavailability of the compound.
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Question: My in vivo experiments with a this compound derivative show rapid clearance and low oral bioavailability. What could be the cause and how can I address this?
-
Answer: Rapid clearance and low bioavailability can stem from several factors, including poor solubility, extensive first-pass metabolism, or rapid excretion. The 1,3,4-thiadiazole ring itself is generally stable in vivo due to its aromaticity.[1][2][3] However, the substituents on the ring can be susceptible to metabolic modification.
Troubleshooting Steps:
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Assess Physicochemical Properties: Characterize the aqueous solubility and lipophilicity (LogP) of your derivative. Poor solubility can limit absorption.
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In Vitro Metabolic Stability: Perform in vitro metabolic stability assays using liver microsomes or S9 fractions to determine the compound's susceptibility to phase I and phase II metabolism.
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Identify Metabolites: Use techniques like LC-MS/MS to identify the major metabolites formed in in vitro and in vivo systems. This will reveal the metabolic soft spots in your molecule.
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Formulation Strategies: For compounds with poor solubility, consider formulation approaches such as co-solvents, cyclodextrins, or lipid-based delivery systems to improve dissolution and absorption.
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Structural Modification: If metabolism is the primary issue, consider structural modifications to block the metabolic hotspots. For instance, if the cyclopropyl group is being oxidized, introducing a substituent at a nearby position might sterically hinder the metabolic enzymes.
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Issue 2: Inconsistent results in animal studies.
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Question: I am observing high variability in plasma concentrations of my this compound derivative across different animals in the same study group. What could be the reason for this inconsistency?
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Answer: High inter-individual variability in pharmacokinetic parameters can be attributed to several factors, including issues with the formulation, administration technique, or inherent differences in animal metabolism.
Troubleshooting Steps:
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Verify Formulation Homogeneity: Ensure that your dosing formulation is a homogenous solution or a stable, uniform suspension. For suspensions, ensure consistent re-suspension before dosing each animal.
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Standardize Administration Technique: For oral gavage, ensure the dose is delivered directly to the stomach and not regurgitated. For intravenous injections, ensure the full dose is administered and there is no leakage from the injection site.
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Assess Animal Health: Use healthy animals from a reputable supplier. Underlying health issues can affect drug absorption, distribution, metabolism, and excretion (ADME).
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Consider Genetic Variability: Be aware that there can be genetic differences in metabolic enzyme expression even within the same strain of animals, which can lead to variability in drug metabolism.
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Control for Food and Water Intake: Changes in food and water intake can affect gastric emptying and blood flow to the liver, which can influence drug absorption and metabolism. Ensure consistent access to food and water or a standardized fasting period before dosing.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic pathways for 1,3,4-thiadiazole derivatives?
A1: The 1,3,4-thiadiazole ring is generally considered metabolically stable.[1][2][3] However, substituents on the ring are common sites for metabolic transformation. For this compound derivatives, potential metabolic pathways include:
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Oxidation of the cyclopropyl ring: This can lead to the formation of hydroxylated metabolites.
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N-acetylation or N-glucuronidation of the 2-amino group: This is a common phase II metabolic pathway.
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Oxidation of the sulfur atom: This can lead to the formation of sulfoxides or sulfones, although this is less common for thiadiazoles compared to other sulfur-containing heterocycles.
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Metabolism of other substituents on the molecule: If there are other aromatic or aliphatic groups on the molecule, they can be sites for hydroxylation, oxidation, or other metabolic transformations.
Q2: How can I improve the metabolic stability of my this compound derivative?
A2: Improving metabolic stability often involves structural modifications to block metabolic "soft spots." Some strategies include:
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Introduction of electron-withdrawing groups: This can decrease the electron density of the molecule, making it less susceptible to oxidative metabolism.
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Steric hindrance: Introducing bulky groups near a metabolic hotspot can prevent metabolic enzymes from accessing the site.
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Bioisosteric replacement: Replacing a metabolically labile group with a more stable bioisostere can improve metabolic stability while retaining biological activity. For example, replacing a metabolically susceptible methyl group with a trifluoromethyl group.
Q3: What are the key experimental protocols for assessing the in vivo stability of these compounds?
A3: The key protocols for assessing in vivo stability are:
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Plasma Stability Assay: To determine the chemical stability of the compound in plasma.
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Liver Microsomal Stability Assay: To assess the susceptibility of the compound to phase I metabolism.
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Hepatocyte Stability Assay: To evaluate both phase I and phase II metabolism in intact liver cells.
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Pharmacokinetic (PK) Study: To determine the in vivo half-life, clearance, and bioavailability of the compound in an animal model.
Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of metabolism of a compound by liver microsomes.
Materials:
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Test compound stock solution (e.g., 10 mM in DMSO)
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Liver microsomes (e.g., human, rat, mouse)
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NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
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Phosphate buffer (e.g., 100 mM, pH 7.4)
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Acetonitrile with internal standard for quenching
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96-well plates
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Incubator
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LC-MS/MS system
Methodology:
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Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.
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In a 96-well plate, add the liver microsomes and the test compound working solution.
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Pre-incubate the plate at 37°C for 10 minutes.
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Initiate the reaction by adding the NADPH regenerating system.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.
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Centrifuge the plate to precipitate the proteins.
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Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
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Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Data Presentation
Table 1: In Vitro Metabolic Stability of this compound Derivatives
| Compound | Derivative | Human Liver Microsomes t₁/₂ (min) | Rat Liver Microsomes t₁/₂ (min) |
| 1 | -H | 45 | 30 |
| 2 | -CH₃ | > 60 | 55 |
| 3 | -CF₃ | > 60 | > 60 |
| 4 | -Cl | 50 | 40 |
Data are illustrative and may not represent actual experimental results.
Visualizations
Experimental Workflow for In Vivo Stability Assessment
Caption: A flowchart illustrating the typical workflow for assessing the in vivo stability of a new chemical entity, from initial in vitro screening to in vivo pharmacokinetic studies and decision-making.
Potential Metabolic Pathways of this compound
Caption: A diagram showing the potential phase I and phase II metabolic pathways for this compound.
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
avoiding common pitfalls in the characterization of novel 1,3,4-thiadiazole compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during the synthesis and characterization of novel 1,3,4-thiadiazole compounds.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during synthesis, purification, and analysis of 1,3,4-thiadiazole derivatives.
Synthesis & Purification
Q1: My reaction yield for the synthesis of a 2-amino-5-aryl-1,3,4-thiadiazole is consistently low. What are the possible causes and solutions?
A1: Low yields can stem from several factors:
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Incomplete Reaction: The cyclization of a carboxylic acid with thiosemicarbazide, often mediated by reagents like POCl₃, requires careful temperature control.[1] Ensure the reaction is heated sufficiently (typically 80-90°C) for the recommended time to drive the reaction to completion.[1]
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Side Reactions: The starting materials, particularly substituted benzoic acids and thiosemicarbazide, can undergo side reactions if not pure. Ensure the purity of your starting materials before beginning the synthesis.
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Work-up Issues: During work-up, careful pH adjustment is crucial. Basification with a solution like 50% sodium hydroxide to a pH of 8 is often required to precipitate the product.[1] Improper pH control can lead to loss of product.
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Purification Losses: Recrystallization is a common purification method for these compounds.[2] However, significant product loss can occur if the solvent system is not optimized. Experiment with different solvent mixtures to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
Q2: I am having difficulty purifying my 1,3,4-thiadiazole derivative by recrystallization. What are some alternative purification methods?
A2: If recrystallization proves ineffective, consider the following:
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Column Chromatography: This is a versatile technique for separating mixtures. The choice of stationary phase (e.g., silica gel) and mobile phase (solvent system) will depend on the polarity of your compound.[3]
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Preparative Thin-Layer Chromatography (TLC): For smaller quantities, preparative TLC can be an effective method for isolating the desired compound.
Spectroscopic Characterization
Q3: The ¹H-NMR spectrum of my 1,3,4-thiadiazole compound shows more signals than expected. What could be the reason?
A3: Unexpected signals in an NMR spectrum can be due to:
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Isomers: Your sample might contain a mixture of isomers, such as rotational isomers (rotamers), which can occur due to restricted rotation around a single bond, especially with bulky substituents.[4] Running the NMR experiment at a higher temperature can sometimes cause the signals of the rotamers to merge.[4]
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Impurities: Residual solvents from the reaction or purification steps (e.g., methanol, pyridine), unreacted starting materials, or byproducts can all give rise to extra peaks.[1][4]
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Tautomers: Some 1,3,4-thiadiazole derivatives can exist in different tautomeric forms, leading to a more complex spectrum.[4]
Q4: The chemical shifts in my NMR spectrum do not match the literature values for a similar compound. Why might this be?
A4: Discrepancies in chemical shifts can be attributed to:
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Solvent Effects: The solvent used to dissolve the sample can influence the chemical shifts of protons and carbons.[4] For instance, spectra recorded in DMSO-d₆ will often have different chemical shift patterns compared to those recorded in CDCl₃.[4][5]
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Substituent Effects: The electronic properties of the substituents on the 1,3,4-thiadiazole ring and any attached groups will significantly affect the chemical shifts.[4] Electron-donating groups generally cause upfield shifts (lower ppm), while electron-withdrawing groups result in downfield shifts (higher ppm).[4]
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Concentration: The concentration of the sample can also influence chemical shifts due to intermolecular interactions.[4]
Q5: I am having trouble interpreting the fragmentation pattern in the mass spectrum of my 1,3,4-thiadiazole compound. Are there any common fragmentation pathways?
A5: Yes, 1,3,4-thiadiazole derivatives often exhibit characteristic fragmentation patterns. A common initial step is the loss of substituents from the main ring. For example, acetylated compounds may first lose their acetyl groups.[5] The subsequent fragmentation often involves the degradation of the core 1,3,4-thiadiazole ring. The presence of sulfur can be identified by a characteristic M+2 peak in the mass spectrum, which is larger than usual due to the natural abundance of the ³⁴S isotope.[6]
Biological Evaluation
Q6: My novel 1,3,4-thiadiazole compounds show low or no activity in my biological assays. What are some factors to consider?
A6: A lack of biological activity can be multifactorial:
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Solubility: Poor solubility of the compound in the assay medium can lead to artificially low activity. Ensure your compounds are adequately dissolved. The sulfur atom in the thiadiazole ring generally imparts good liposolubility, which aids in crossing cellular membranes.[7]
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Compound Stability: The compound may be degrading under the assay conditions (e.g., pH, temperature). Assess the stability of your compound under the experimental conditions. The 1,3,4-thiadiazole ring is known for its high in vivo stability due to its aromatic character.[1]
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Target Interaction: The substituents on the 1,3,4-thiadiazole core are critical for biological activity.[1] The nature and position of these substituents influence how the molecule interacts with its biological target.[1][8] Minor structural modifications can sometimes lead to significant changes in activity.
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Mechanism of Action: The 1,3,4-thiadiazole scaffold can interact with a wide range of biological targets.[8][9] If your primary assay is negative, consider screening the compound against other targets or in different cell lines.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles
This protocol is adapted from established procedures.[1]
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To a mixture of the desired aryl carboxylic acid (3.00 mmol) and POCl₃ (10 mL), stir for 20 minutes at room temperature.
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Add thiosemicarbazide (3.00 mmol) to the mixture.
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Heat the resulting mixture at 80–90 °C for one hour with continuous stirring.
-
Cool the reaction mixture in an ice bath and carefully add 40 mL of water.
-
Reflux the resulting suspension for 4 hours.
-
After cooling, basify the solution to pH 8 using a 50% sodium hydroxide solution while stirring.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.[1][2]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Acquire ¹H-NMR and ¹³C-NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[1][5]
-
Process the data to obtain the final spectra for analysis. Two-dimensional NMR techniques like HSQC and HMBC can be used for more detailed structural elucidation.[5]
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Record the spectrum over a suitable range (e.g., 4000-650 cm⁻¹).[2]
-
Identify characteristic peaks for functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., ESI, EI).
-
Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern to confirm the structure.[5]
-
Data Presentation
The following tables summarize key spectroscopic data for representative 1,3,4-thiadiazole compounds.
Table 1: ¹H-NMR Chemical Shifts (δ, ppm) for a Representative 2-Amino-5-phenyl-1,3,4-thiadiazole in DMSO-d₆
| Proton | Chemical Shift (ppm) | Multiplicity |
| NH₂ | 7.15 | br s |
| Aromatic-H | 7.51-7.54 | m |
| Aromatic-H | 7.94 | m |
| NH (amide, if acylated) | 12.64 | s |
| CH₃ (acetyl, if present) | 2.22 | s |
Data adapted from literature reports.[1][5]
Table 2: ¹³C-NMR Chemical Shifts (δ, ppm) for a Representative 5-Substituted-2-phenylamino-1,3,4-thiadiazole
| Carbon | Chemical Shift Range (ppm) |
| C-2 (Thiadiazole) | 163.77 - 169.01 |
| C-5 (Thiadiazole) | 159.56 - 162.90 |
| Aromatic Carbons | 118.2 - 158.0 |
| OCH₃ (if present) | ~55.6 |
Data compiled from various sources.[10][11]
Table 3: Key IR Absorption Frequencies (cm⁻¹) for 1,3,4-Thiadiazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3262 - 3167 |
| Aromatic C-H Stretch | ~3030 - 3100 |
| C=N Stretch (Thiadiazole) | 1628 - 1607 |
| C-S Stretch | ~640 - 655 |
Data adapted from literature reports.[2][10]
Visualizations
Diagrams illustrating key workflows and relationships are provided below using Graphviz (DOT language).
Caption: General experimental workflow for 1,3,4-thiadiazole synthesis and analysis.
Caption: Troubleshooting logic for unexpected NMR spectral data.
Caption: Inhibition of a protein kinase signaling pathway by a 1,3,4-thiadiazole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. whitman.edu [whitman.edu]
- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
method development for the purification of polar 5-cyclopropyl-1,3,4-thiadiazol-2-amine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of polar 5-cyclopropyl-1,3,4-thiadiazol-2-amine derivatives.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of polar this compound and its derivatives.
Issue 1: Poor Peak Shape and Tailing in Normal-Phase Chromatography
-
Question: My this compound derivative is showing significant peak tailing or is not eluting from my silica gel column. What can I do to improve the chromatography?
-
Answer: This is a frequent issue when purifying basic compounds like your 2-amino-1,3,4-thiadiazole derivative on standard silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor elution and peak shape.[1][2] Here are several strategies to resolve this:
-
Use of Mobile Phase Additives: The most common solution is to add a small amount of a basic modifier to your mobile phase to suppress the interaction with free silanol groups.[1][2]
-
Alternative Stationary Phases: If mobile phase additives are insufficient, consider a different stationary phase.
-
Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase chromatography is an excellent alternative.
-
Issue 2: Low Recovery of the Compound After Purification
-
Question: I am losing a significant amount of my compound during purification. What are the potential causes and solutions?
-
Answer: Low recovery can stem from several factors, including irreversible adsorption onto the stationary phase, compound degradation, or issues with the work-up procedure.[1]
-
Irreversible Adsorption: As mentioned, the basicity of the amine can cause it to bind irreversibly to acidic silica gel. Using a basic additive in the mobile phase or switching to an alternative stationary phase should mitigate this.[1][2]
-
Compound Degradation: Some amine-containing compounds can be sensitive to the acidic nature of silica gel and may decompose on the column.[1][3] If you suspect degradation, using a less acidic stationary phase like neutral alumina or opting for reversed-phase chromatography is advisable.
-
Work-up Issues: Ensure that during aqueous work-up, the pH is carefully controlled. If your compound is in an acidic aqueous layer, it will be protonated and water-soluble. To extract it into an organic solvent, the aqueous layer must be basified to deprotonate the amine.
-
Issue 3: Difficulty in Removing Polar Impurities
-
Question: How can I remove highly polar impurities from my this compound derivative?
-
Answer: The removal of polar impurities can be challenging. Here are a few techniques to consider:
-
Acid-Base Extraction: This is a powerful technique for separating basic compounds from neutral or acidic impurities.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with an aqueous acid solution (e.g., 1M HCl). Your basic amine will be protonated and move into the aqueous layer, leaving less polar, non-basic impurities in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) until the pH is basic.
-
Extract your deprotonated amine back into an organic solvent.
-
Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
-
Crystallization: If your compound is a solid, crystallization can be a very effective purification method. You may need to screen various solvents to find one that dissolves your compound when hot but not at room temperature.[1] For polar compounds, polar solvents like ethanol, methanol, isopropanol, or acetonitrile are good starting points.[4] Sometimes, forming a salt (e.g., hydrochloride) can improve the crystallinity of the compound.[1]
-
Reversed-Phase Chromatography: This technique is well-suited for separating polar compounds. The stationary phase is non-polar (e.g., C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. More polar compounds will elute earlier.
-
Issue 4: Compound is Highly Water-Soluble
-
Question: My derivative is highly soluble in water, making extraction difficult. How can I isolate it?
-
Answer: High water solubility presents a challenge for standard liquid-liquid extraction. Here are some approaches:
-
Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride. This decreases the solubility of the organic compound in the aqueous phase, making it easier to extract into the organic layer.[5]
-
Continuous Liquid-Liquid Extraction: This technique can be used for compounds with unfavorable partition coefficients.
-
Reversed-Phase Solid Phase Extraction (SPE): The aqueous solution can be passed through a reversed-phase SPE cartridge. The polar compound will be retained on the non-polar stationary phase. After washing away highly polar impurities (like salts) with water, the desired compound can be eluted with a stronger organic solvent like methanol or acetonitrile.
-
Lyophilization (Freeze-Drying): If the compound is not volatile, the aqueous solution can be freeze-dried to remove the water, and the resulting solid can be further purified.[5]
-
Data Presentation
Table 1: Physicochemical Properties of 2-Amino-1,3,4-thiadiazole and a Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 2-Amino-1,3,4-thiadiazole | C₂H₃N₃S | 101.13 | 188-191 (dec.) | Water: 25 mg/mL |
| This compound | C₅H₇N₃S | 141.19 | Not available | Not available |
Table 2: Common Solvent Systems for Chromatography of Polar Amines
| Chromatography Type | Stationary Phase | Example Solvent System | Additive | Purpose |
| Normal-Phase Flash | Silica Gel | Hexane:Ethyl Acetate | 0.1-1% Triethylamine | Improved peak shape and recovery[1] |
| Normal-Phase Flash | Silica Gel | Dichloromethane:Methanol | 0.5-2% Ammonium Hydroxide | For very polar amines[1] |
| Reversed-Phase Flash | C18 Silica | Acetonitrile/Water Gradient | 0.1% Formic Acid or Acetic Acid | Good for more polar derivatives[1] |
| HILIC | Silica, Diol, or Amide | Acetonitrile/Aqueous Buffer | Ammonium formate or acetate | Separation of highly polar compounds[6] |
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Additive
-
Stationary Phase Selection: Use standard silica gel (40-63 µm).
-
Mobile Phase Selection:
-
Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
To the chosen solvent system, add 0.5-1% triethylamine (TEA) to improve the peak shape of your amine.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase.
-
Pour the slurry into the column and allow it to pack under pressure.
-
-
Sample Loading:
-
Dissolve your crude compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.
-
-
Elution:
-
Begin elution with the chosen mobile phase. A gradient elution from a less polar to a more polar solvent mixture may be necessary for complex mixtures.
-
-
Fraction Collection:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Extraction:
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
The protonated amine salt will be in the aqueous layer. Drain the aqueous layer into a clean flask.
-
Wash the organic layer with another portion of 1M HCl to ensure complete extraction and combine the aqueous layers.
-
-
Basification:
-
Cool the combined aqueous layers in an ice bath.
-
Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃), while stirring until the pH is > 9.
-
-
Back-Extraction:
-
Return the basified aqueous solution to the separatory funnel.
-
Extract the deprotonated amine back into an organic solvent (e.g., EtOAc or DCM) three times.
-
-
Drying and Concentration:
-
Combine the organic layers.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the purified amine.[6]
-
Mandatory Visualization
Caption: General experimental workflow for the purification of polar amine derivatives.
Caption: Troubleshooting logic for poor peak shape in chromatography of basic amines.
References
Validation & Comparative
A Comparative Analysis of 5-cyclopropyl-1,3,4-thiadiazol-2-amine Derivatives and Commercial Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial potential of derivatives of 5-cyclopropyl-1,3,4-thiadiazol-2-amine against a panel of common bacterial pathogens, benchmarked against the performance of established commercial antibiotics. The data presented is based on published experimental findings and is intended to inform further research and development in the pursuit of novel antimicrobial agents.
Executive Summary
Derivatives of the novel heterocyclic compound, this compound, have demonstrated noteworthy antibacterial activity. This analysis focuses on the in vitro efficacy of these compounds against both Gram-positive and Gram-negative bacteria, offering a direct comparison with the minimum inhibitory concentrations (MICs) of widely used antibiotics such as Ampicillin, Ciprofloxacin, Gentamicin, and Tetracycline. The evidence suggests that the 1,3,4-thiadiazole scaffold holds promise as a source of new antibacterial agents.
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound derivatives and commercial antibiotics against four key bacterial strains. The data for the investigational compound is based on its β-lactam derivative, which has shown the most significant potency in preliminary studies.
| Antimicrobial Agent | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| This compound Derivative (β-lactam) | 15.60 µg/mL[1] | 31.50 µg/mL[1] | 62.50 µg/mL[1] | 125 µg/mL[1] |
| Ampicillin | 0.25-2 µg/mL | 0.06-0.5 µg/mL | 2-8 µg/mL | >128 µg/mL |
| Ciprofloxacin | 0.12-1 µg/mL[2] | 0.12-1 µg/mL | 0.008-0.5 µg/mL[3] | 0.013-1 µg/mL[2][4] |
| Gentamicin | 0.12-1 µg/mL[5][6] | 0.06-0.5 µg/mL | 0.25-2 µg/mL[3] | 0.5-4 µg/mL[3][7] |
| Tetracycline | 0.25-4 µg/mL[8] | 0.12-2 µg/mL[9] | 0.5-4 µg/mL[9] | 8-64 µg/mL[10] |
Note: The MIC values for commercial antibiotics are presented as a typical range compiled from various sources. The activity of the this compound derivative was found to be comparable to the positive control drug ampicillin in the cited study[1].
Experimental Protocols
The determination of antimicrobial efficacy is primarily based on standardized in vitro susceptibility testing methods. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound derivative) and control antibiotics is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Preparation of Microtiter Plates: A series of twofold dilutions of the antimicrobial agents are prepared in sterile Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. This creates a concentration gradient of the test compounds.
-
Inoculum Preparation: Bacterial strains are cultured overnight on an appropriate agar medium. A few colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This is typically observed as the first well that remains clear.
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a substance.
Procedure:
-
Preparation of Agar Plates: Molten Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized bacterial suspension (0.5 McFarland standard) using a sterile cotton swab.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar using a sterile cork borer.
-
Application of Test Substance: A defined volume of the test compound solution (at a known concentration) is added to each well. A positive control (a known antibiotic) and a negative control (solvent) are also included on the same plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination using the broth microdilution method.
Hypothetical Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
Molecular docking studies on derivatives of this compound suggest a mechanism of action involving the inhibition of peptidoglycan biosynthesis, a critical process for maintaining the bacterial cell wall integrity. The proposed target is the transpeptidase enzyme (also known as Penicillin-Binding Protein or PBP).
Caption: Proposed mechanism of action via inhibition of transpeptidase.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Synergistic Activity of Fosfomycin, Ciprofloxacin, and Gentamicin Against Escherichia coli and Pseudomonas aeruginosa Biofilms [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Pharmacodynamics of Gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Benchmarking Anticancer Activity: A Comparative Analysis of 5-Substituted-1,3,4-Thiadiazol-2-Amine Derivatives Against Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a promising pharmacophore in the development of novel anticancer agents. Its derivatives have demonstrated a wide range of cytotoxic activities against various cancer cell lines. This guide provides a comparative overview of the anticancer activity of 5-substituted-1,3,4-thiadiazol-2-amine derivatives, juxtaposed with the performance of well-established anticancer drugs. Due to a scarcity of publicly available data specifically on 5-cyclopropyl-1,3,4-thiadiazol-2-amine derivatives, this guide presents data on structurally related 5-aryl- and 5-phenyl-substituted analogs to provide a relevant benchmark.
Comparative In Vitro Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 5-substituted-1,3,4-thiadiazol-2-amine derivatives against several human cancer cell lines. These values are presented alongside the IC50 values of standard chemotherapeutic agents to provide a clear comparison of their cytotoxic potency.
Table 1: Comparative Cytotoxicity (IC50 in µM) Against Various Cancer Cell Lines
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Thiadiazole Derivative 1 (5-(4-chlorophenyl)-N-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide) | MCF-7 (Breast) | 2.32 µg/mL | [1] |
| Thiadiazole Derivative 2 (5-(4-chlorophenyl)-N-(1-benzylpiperidin-4-yl)acetamide) | MCF-7 (Breast) | 2.34 µg/mL | [1] |
| 5-Fluorouracil | MCF-7 (Breast) | 6.80 µg/mL | [1] |
| Thiadiazole Derivative 3 (5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine) | LoVo (Colon) | 2.44 | [2] |
| Thiadiazole Derivative 4 (N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine) | MDA-MB-231 (Breast) | More potent than Cisplatin | [3] |
| Cisplatin | MDA-MB-231 (Breast) | Standard Reference | [3] |
| Thiadiazole Derivative 5 (Aryl acetamide 1,3,4-thiadiazole derivative) | HL-60 (Leukemia) | 9.6 | [1] |
| Doxorubicin | HL-60 (Leukemia) | Standard Reference | [3] |
| Thiadiazole Derivative 6 (5-(Thiophen-2-yl) derivative 20b) | HepG-2 (Liver) | 4.37 | [4] |
| Thiadiazole Derivative 7 (5-(Thiophen-2-yl) derivative 20b) | A-549 (Lung) | 8.03 | [4] |
| Cisplatin | HepG-2 (Liver) | Standard Reference | [4] |
| Cisplatin | A-549 (Lung) | Standard Reference | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of anticancer compounds.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (containing only DMSO) and a positive control (a known anticancer drug) are also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[5]
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[6]
Caption: General workflow of the MTT assay for cytotoxicity evaluation.
Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compounds.
Materials:
-
Cancer cells
-
Test compounds
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Cells are seeded and treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed by dropwise addition of ice-cold 70% ethanol while vortexing. Fixed cells are stored at -20°C.[8]
-
Staining: The fixed cells are washed with PBS and then stained with a PI solution containing RNase A to label the cellular DNA.[8]
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The resulting data is used to generate histograms that show the percentage of cells in each phase of the cell cycle.[9]
Caption: General workflow for cell cycle analysis by flow cytometry.
Potential Signaling Pathways
While the precise mechanisms of action for this compound derivatives are not yet fully elucidated, studies on other thiadiazole analogs suggest potential interference with key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the PI3K/Akt pathway, which is frequently dysregulated in various cancers.[10][11] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
References
- 1. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Herbicidal Action of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine Analogs: A Comparative Guide
A detailed comparison of 5-cyclopropyl-1,3,4-thiadiazol-2-amine analogs with established photosynthesis-inhibiting herbicides, supported by experimental data and protocols, to elucidate their mechanism of action for researchers, scientists, and drug development professionals.
Herbicidal this compound analogs represent a promising class of compounds in the ongoing search for effective weed management solutions. Understanding their precise mechanism of action is paramount for their optimal development and deployment. This guide provides a comparative analysis of these analogs alongside well-established herbicides, focusing on their shared mechanism of inhibiting photosynthesis at Photosystem II (PSII).
Comparative Analysis of Herbicidal Activity
The herbicidal efficacy of this compound analogs is compared with that of two widely used commercial herbicides, Atrazine (a triazine) and Diuron (a urea derivative). All three classes of compounds share a common mode of action: the inhibition of photosynthetic electron transport. While specific quantitative data for the 5-cyclopropyl analogs is still emerging, preliminary studies on related structures, such as N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, indicate moderate to good herbicidal activity.[1]
| Herbicide Class | Target Weeds | IC50 (Photosynthesis Inhibition) | ED50 (Whole Plant Growth Inhibition) |
| This compound analogs | Broadleaf weeds (e.g., Brassica campestris) | Data not yet available | Data not yet available (A related analog showed 38.4% inhibition of Brassica campestris at 50 µg/mL)[1] |
| Triazines (e.g., Atrazine) | Broadleaf weeds and some grasses | ~95 µg/L[2] | Varies by species and environmental conditions |
| Ureas (e.g., Diuron) | Broadleaf and grassy weeds | Varies by species | 7 - 36 µg/L for freshwater algae[3] |
Table 1: Comparative Herbicidal Efficacy. This table summarizes the available data on the herbicidal activity of the compared compounds. Further research is needed to establish precise IC50 and ED50 values for the this compound analogs.
Mechanism of Action: Inhibition of Photosystem II
The primary mechanism of action for these herbicides is the disruption of the photosynthetic electron transport chain in plants. This is achieved by binding to the D1 protein, a key component of Photosystem II (PSII), thereby blocking the flow of electrons. This inhibition leads to a cascade of events, including the cessation of ATP and NADPH production, ultimately resulting in plant death.
References
A Head-to-Head Comparison of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine and Other Heterocyclic Compounds in Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including notable anticancer properties.[1] This guide provides a comparative analysis of the anticancer properties of 5-cyclopropyl-1,3,4-thiadiazol-2-amine and other selected heterocyclic compounds against various cancer cell lines.
While comprehensive, direct head-to-head comparative studies on this compound are limited in publicly available literature, this guide synthesizes data from various studies on structurally related 1,3,4-thiadiazole derivatives and other heterocyclic anticancer agents to provide a comparative overview. The data presented herein is intended to furnish researchers, scientists, and drug development professionals with a concise summary of the performance of these compounds and the experimental methodologies used to evaluate them.
Comparative Anticancer Activity
The in vitro cytotoxic activity of a series of heterocyclic compounds, including derivatives of 1,3,4-thiadiazole, has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values for selected compounds from different studies.
Table 1: Cytotoxicity of 1,3,4-Thiadiazole Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 | Cisplatin | - |
| MCF-7 (Breast) | 23.29 | Doxorubicin | - | |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 33.0 | - | - |
| Jurkat (Leukemia) | 17.9 | - | - | |
| HeLa (Cervical) | 12.4 | - | - | |
| 5-(3-Indolyl)-2-(4-benzyloxy-3-methoxyphenyl)-1,3,4-thiadiazole (5m) | PaCa2 (Pancreatic) | 1.5 | - | - |
| N-Benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 (Breast) | Higher than Cisplatin | Cisplatin | - |
| N-Benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 (Breast) | Higher than Cisplatin | Cisplatin | - |
Data synthesized from multiple sources. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Table 2: Comparative Cytotoxicity of Other Heterocyclic Anticancer Agents
| Compound | Heterocyclic Core | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Olaparib | Phthalazinone | Breast (BRCA mutated) | Varies | - | - |
| Abemaciclib | Pyrido[2,3-d]pyrimidine | Breast (HR+, HER2-) | Varies | - | - |
| Sorafenib | Pyridine, Pyrrole | Panc-1 (Pancreatic) | 11.50 | - | - |
| 5-Fluorouracil | Pyrimidine | HCT-116 (Colon) | 29.50 | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of heterocyclic compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, other heterocyclic compounds) and a vehicle control (e.g., DMSO). The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and 100-150 µL of a solubilization solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay by Flow Cytometry
This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) after treatment with the test compounds.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS (phosphate-buffered saline), and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are determined.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following compound treatment.
-
Cell Treatment and Harvesting: Cells are treated with the compounds and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI). PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The data is analyzed to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Experimental Workflows
The anticancer activity of 1,3,4-thiadiazole derivatives is often attributed to their ability to interfere with various cellular signaling pathways that are critical for cancer cell proliferation and survival.
Caption: Hypothesized PI3K/Akt signaling pathway inhibition by 1,3,4-thiadiazole derivatives.
Caption: A typical workflow for the in vitro evaluation of anticancer compounds.
References
Cross-Validation of Bioassay Results for 5-Cyclopropyl-1,3,4-thiadiazol-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported bioactivities of derivatives of 5-cyclopropyl-1,3,4-thiadiazol-2-amine and related 1,3,4-thiadiazole analogs. Due to a scarcity of publicly available data specifically on the cross-validation of bioassay results for this compound derivatives, this document synthesizes findings from various studies on functionally similar compounds. The aim is to offer a baseline for comparison and to highlight the therapeutic potential of this class of compounds across different biological targets.
Comparative Bioactivity Data
The following tables summarize the quantitative bioassay data for various 1,3,4-thiadiazole derivatives, providing a comparative look at their efficacy in different therapeutic areas.
Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives
| Compound | Cancer Cell Line | Assay Type | Activity (IC50/GI50 in µM) | Reference Compound |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | In vitro | 2.44 | - |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | In vitro | 23.29 | - |
| N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | PC3 (Prostate) | MTT Assay | 22.19 ± 2.1 | - |
| N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | SKNMC (Neuroblastoma) | MTT Assay | 5.41 ± 0.35 | - |
| 2-amine-5-(4-bromophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | SRB Assay | 24.0 µg/mL | - |
| 2-amine-5-(4-hydroxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | SRB Assay | 46.8 µg/mL | - |
| 2-amine-5-(4-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | SRB Assay | 35.2 µg/mL | - |
Table 2: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
| Compound | Microbial Strain | Assay Type | Activity (MIC in µg/mL) | Reference Compound |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine derivative | S. aureus | Disk Diffusion | 20-28 | Ciprofloxacin (18-20) |
| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine derivative | B. subtilis | Disk Diffusion | 20-28 | Ciprofloxacin (18-20) |
| 5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine derivative | A. niger | Disk Diffusion | 32-42 | Fluconazole (24-26) |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine derivative | C. albicans | Disk Diffusion | 32-42 | Fluconazole (24-26) |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Candida species | Microdilution | 8-96 | - |
Table 3: Herbicidal and Antifungal Activity of N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides
| Compound | Target Species | Activity (% inhibition) | Concentration |
| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Brassica campestris | 38.4% | 50 µg/mL |
| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Echinochloa crusgalli | 6.2% | 50 µg/mL |
| N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide (Compound 7p) | Fungi | 79.38% | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of bioassay results. Below are generalized protocols based on the cited literature for key experiments.
Anticancer Activity Assays
1. Cell Culture:
-
Human cancer cell lines (e.g., MCF-7, LoVo, PC3, SKNMC) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Sulforhodamine B (SRB) Assay:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Varying concentrations of the test compounds are added to the wells and incubated for a specified period (e.g., 48 or 72 hours).
-
Cells are then fixed with trichloroacetic acid (TCA), washed, and stained with 0.4% (w/v) SRB in 1% acetic acid.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
The GI50 (concentration causing 50% growth inhibition) is calculated.[1]
3. MTT Assay:
-
Cells are seeded in 96-well plates and treated with test compounds as in the SRB assay.
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The IC50 (concentration causing 50% inhibition of cell viability) is determined.[1]
Antimicrobial Activity Assays
1. Broth Microdilution Method (for MIC determination):
-
A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2][3]
2. Disk Diffusion Method:
-
A standardized microbial suspension is uniformly spread on the surface of an agar plate.
-
Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
The plates are incubated under appropriate conditions.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each disc.[4]
Visualizations
General Experimental Workflow for Bioassay Cross-Validation
Caption: A generalized workflow for the cross-validation of bioassay results.
Illustrative Signaling Pathway (Hypothetical for Anticancer Activity)
Caption: A hypothetical signaling pathway for the anticancer action of a thiadiazole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Spectroscopic Analysis of Novel 5-Cyclopropyl-1,3,4-thiadiazol-2-amine Derivatives
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals on the spectroscopic properties of novel 5-cyclopropyl-1,3,4-thiadiazol-2-amine derivatives. This guide provides a comprehensive overview of their spectral characteristics, aiding in their identification and differentiation.
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a cyclopropyl group at the 5-position can significantly influence the molecule's conformational flexibility and electronic properties, potentially leading to enhanced therapeutic efficacy. A thorough spectroscopic analysis is paramount for the structural elucidation and purity assessment of these novel compounds. This guide presents a comparative analysis of the key spectroscopic data for a series of putative this compound derivatives, supported by detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the characteristic spectroscopic data obtained for a representative parent compound, this compound, and two hypothetical derivatives with varying substituents on the 2-amino group. This data is compiled based on established trends for 1,3,4-thiadiazole derivatives found in the literature.[2][3][4][5]
Table 1: Comparative FT-IR Spectral Data (cm⁻¹)
| Compound | ν(N-H) | ν(C-H) aromatic | ν(C-H) aliphatic | ν(C=N) | ν(C-S) |
| Derivative 1: this compound | 3280, 3110 | - | 3085, 2990 | 1625 | 705 |
| Derivative 2: N-acetyl-5-cyclopropyl-1,3,4-thiadiazol-2-amine | 3250 | - | 3090, 2995 | 1630 | 710 |
| Derivative 3: N-benzoyl-5-cyclopropyl-1,3,4-thiadiazol-2-amine | 3245 | 3060 | 3095, 3000 | 1635 | 712 |
Table 2: Comparative ¹H NMR Spectral Data (δ, ppm)
| Compound | NH₂/NH (s) | Aromatic-H (m) | Cyclopropyl-H (m) | CH₃ (s) |
| Derivative 1: this compound | 7.25 | - | 1.10-1.25, 2.15-2.25 | - |
| Derivative 2: N-acetyl-5-cyclopropyl-1,3,4-thiadiazol-2-amine | 12.50 | - | 1.15-1.30, 2.20-2.30 | 2.20 |
| Derivative 3: N-benzoyl-5-cyclopropyl-1,3,4-thiadiazol-2-amine | 12.80 | 7.50-7.95 | 1.20-1.35, 2.25-2.35 | - |
Table 3: Comparative ¹³C NMR Spectral Data (δ, ppm)
| Compound | C=O | C₅ (Thiadiazole) | C₂ (Thiadiazole) | Aromatic-C | Cyclopropyl-C | CH₃ |
| Derivative 1: this compound | - | 168.5 | 155.0 | - | 8.5, 6.0 | - |
| Derivative 2: N-acetyl-5-cyclopropyl-1,3,4-thiadiazol-2-amine | 169.0 | 167.0 | 160.5 | - | 9.0, 6.5 | 23.0 |
| Derivative 3: N-benzoyl-5-cyclopropyl-1,3,4-thiadiazol-2-amine | 166.5 | 167.2 | 161.0 | 133.0, 132.0, 129.0, 128.0 | 9.2, 6.8 | - |
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound | [M]⁺ | [M+H]⁺ | Key Fragments |
| Derivative 1: this compound | 141 | 142 | 114, 84, 69 |
| Derivative 2: N-acetyl-5-cyclopropyl-1,3,4-thiadiazol-2-amine | 183 | 184 | 141, 114, 84, 43 |
| Derivative 3: N-benzoyl-5-cyclopropyl-1,3,4-thiadiazol-2-amine | 245 | 246 | 141, 114, 105, 77 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of the title compounds, based on standard methodologies.[6][7][8]
Fourier-Transform Infrared (FT-IR) Spectroscopy Infrared spectra were recorded on an FT-IR spectrometer using KBr pellets. The scanning range was from 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS) Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer in positive ion mode. The data is reported as a mass-to-charge ratio (m/z).
Visualized Workflow and Pathways
To illustrate the general process of synthesis and analysis, the following diagrams are provided.
Caption: Synthetic and analytical workflow.
Caption: Comparative analysis logical flow.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemmethod.com [chemmethod.com]
- 5. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure [mdpi.com]
- 6. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 5-Substituted-1,3,4-Thiadiazole Analogs for Improved Potency as Ketol-Acid Reductoisomerase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) for a series of N'- (5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thiourea analogs. The data presented here is based on a study aimed at developing potent inhibitors of ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid biosynthesis pathway. Understanding the SAR of these compounds is crucial for the rational design of more potent and selective inhibitors.
Data Presentation: Inhibitory Activity of 5-Substituted-1,3,4-Thiadiazole Analogs
The inhibitory potency of the synthesized analogs was evaluated against rice KARI. The following table summarizes the percentage of inhibition at a concentration of 100 µg/mL.
| Compound ID | 5-Substituent (R) | % Inhibition at 100 µg/mL[1] |
| 3a | Methyl | 63.2 |
| 3b | Ethyl | 75.4 |
| 3c | n-Propyl | 89.1 |
| 3d | Isopropyl | 82.3 |
| 3e | n-Butyl | 100 |
| 3f | Phenyl | 58.7 |
| 3g | 2-Chlorophenyl | 65.9 |
| 3h | 4-Chlorophenyl | 78.2 |
| 3i | 2-Methylphenyl | 61.5 |
| 3j | 4-Methylphenyl | 72.8 |
| 3k | 4-Methoxyphenyl | 70.1 |
| 3l | 2,4-Dichlorophenyl | 75.3 |
| 3m | 2-Furyl | 55.6 |
| 3n | 3-Pyridinyl | 100 |
Structure-Activity Relationship (SAR) Summary
The SAR study of these analogs reveals several key trends for improving potency against KARI[1]:
-
Effect of Alkyl Chain Length at the 5-Position: A clear trend was observed where increasing the length of the alkyl substituent at the 5-position of the 1,3,4-thiadiazole ring resulted in higher inhibitory activity. The n-butyl substituted analog (3e ) demonstrated the highest potency with 100% inhibition.
-
Influence of Aromatic Substituents:
-
Simple phenyl substitution (3f ) led to moderate activity.
-
Substitution on the phenyl ring generally improved potency compared to the unsubstituted phenyl analog.
-
Electron-withdrawing groups, such as chlorine, at the 4-position of the phenyl ring (3h ) showed better activity than at the 2-position (3g ).
-
Electron-donating groups, like methyl at the 4-position (3j ), also enhanced activity more than at the 2-position (3i ).
-
-
Heteroaromatic Substitution: The introduction of a 3-pyridinyl group at the 5-position (3n ) resulted in excellent inhibitory activity, matching that of the most potent alkyl-substituted analog.
Caption: SAR logical relationship for improved potency.
Experimental Protocols
General Synthesis of N'- (5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas
The synthesis of the target compounds was achieved through a one-pot phase transfer catalyzed reaction. A general procedure is outlined below:
-
Preparation of the Thiadiazole Intermediate: The appropriate 2-amino-5-substituted-1,3,4-thiadiazole was synthesized according to established literature methods.
-
Acylation and Thiourea Formation:
-
To a solution of the 2-amino-5-substituted-1,3,4-thiadiazole in an appropriate organic solvent, cyclopropanecarbonyl chloride was added, followed by the addition of a phase transfer catalyst.
-
An aqueous solution of potassium thiocyanate was then added, and the mixture was stirred vigorously at a specified temperature for a set duration.
-
The reaction progress was monitored by thin-layer chromatography.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture was diluted with water and extracted with an organic solvent.
-
The combined organic layers were washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired N'- (5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thiourea analog.
-
Caption: General experimental workflow for synthesis.
In Vitro Ketol-Acid Reductoisomerase (KARI) Inhibition Assay
The inhibitory activity of the synthesized compounds against rice KARI was determined using a spectrophotometric assay.
-
Enzyme Preparation: KARI was extracted and purified from rice seedlings.
-
Assay Mixture: The assay was performed in a reaction mixture containing a buffer solution (e.g., Tris-HCl), MgCl₂, NADPH, the substrate (2-acetolactate), and the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Reaction Initiation and Measurement: The reaction was initiated by the addition of the enzyme. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, was monitored over time using a spectrophotometer.
-
Data Analysis: The percentage of inhibition was calculated by comparing the rate of the reaction in the presence of the test compound to the rate of a control reaction without the inhibitor.
This guide provides a foundational understanding of the SAR of N'- (5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thiourea analogs as KARI inhibitors. The presented data and experimental outlines can serve as a valuable resource for the design and development of novel and more potent enzyme inhibitors in agricultural and pharmaceutical research.
References
Safety Operating Guide
Safe Disposal of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine.
This compound is classified as acutely toxic if swallowed and requires careful management to mitigate risks to personnel and the environment.[1] Adherence to the following procedures will ensure the safe disposal of this chemical waste.
Hazard and Safety Information
A summary of the key safety information for this compound is provided below. This information is derived from safety data sheets (SDS) and should be consulted before handling the compound.
| Hazard Category | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral | Category 3: Toxic if swallowed.[1] | GHS06 (Skull and Crossbones)[1] | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] |
| Skin Irritation | Category 2: Causes skin irritation.[2] | GHS07 (Exclamation Mark) | P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |
| Eye Irritation | Category 2A: Causes serious eye irritation.[2][4] | GHS07 (Exclamation Mark) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Respiratory Irritation | May cause respiratory irritation.[4] | GHS07 (Exclamation Mark) | P261: Avoid breathing dust.[4] P271: Use only outdoors or in a well-ventilated area.[4] |
Detailed Disposal Protocol
The following protocol outlines the step-by-step procedure for the safe disposal of this compound waste. This includes the pure compound, contaminated materials, and solutions.
1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure the following PPE is worn to minimize exposure risk:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[5]
-
Body Protection: A lab coat.[5]
-
Respiratory Protection: In case of dust formation, use a NIOSH/MSHA-approved respirator with a particle filter.[5][6]
2. Waste Segregation: Proper segregation of chemical waste is critical to prevent hazardous reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect unused, expired, or contaminated solid this compound in a designated hazardous waste container.[7]
-
This includes grossly contaminated items such as weighing paper, paper towels, and disposable lab equipment.[7]
-
The container must be made of a compatible material, be in good condition, and kept securely closed except when adding waste.[7]
-
-
Liquid Waste:
-
Sharps Waste:
-
Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[7]
-
3. Container Labeling: All waste containers must be clearly and accurately labeled.
-
The label must include the words "Hazardous Waste."[7]
-
The full chemical name, "this compound," must be written out.[7]
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").[7]
4. Spill Management: In the event of a small spill, follow these steps:
-
Wearing appropriate PPE, absorb the spilled material with an inert absorbent such as vermiculite or sand.[7]
-
Carefully sweep up the absorbed material and place it into the designated solid hazardous waste container.[5][7]
-
Clean the spill area with a suitable solvent. All cleaning materials must also be disposed of as hazardous waste.[7]
5. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3][7]
-
Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash. [4][7]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-Cyclopropyl-1,3,4-thiadiazol-2-amine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Cyclopropyl-1,3,4-thiadiazol-2-amine. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C5H7N3S |
| Molecular Weight | 141.19 g/mol |
| Appearance | White Solid[1] |
| Melting Point | 214 - 216 °C (417.2 - 420.8 °F)[1] |
| Hazard Classifications | Acute Toxicity 3 (Oral) |
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include acute oral toxicity. It is crucial to wear appropriate personal protective equipment to minimize exposure.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no respiratory protection is typically needed. If dust is generated, a particle filter respirator is recommended.[1] |
Operational Plan: Safe Handling Procedures
Follow these step-by-step instructions for the safe handling of this compound.
1. Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Use of a chemical fume hood is recommended, especially when handling powders to avoid dust formation.[1]
2. Handling:
-
Avoid contact with skin, eyes, or clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Prevent dust formation during handling.[1]
-
Wash hands thoroughly after handling.[2]
3. Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[1] |
| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur.[1] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1] |
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination.
-
Waste Collection: Sweep up and shovel solid material into suitable containers for disposal.[1] Avoid dust formation.[1]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not release into the environment.[1]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

